molecular formula C5H6BrClN2 B585052 4-bromo-1-(2-chloroethyl)-1H-pyrazole CAS No. 663941-72-8

4-bromo-1-(2-chloroethyl)-1H-pyrazole

Cat. No.: B585052
CAS No.: 663941-72-8
M. Wt: 209.471
InChI Key: NOFUQFJPUMIBER-UHFFFAOYSA-N
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Description

4-bromo-1-(2-chloroethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H6BrClN2 and its molecular weight is 209.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUQFJPUMIBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680208
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663941-72-8
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and the mechanistic role of pyrazole derivatives as enzyme inhibitors.

Introduction

Pyrazole and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1] The unique chemical architecture of the pyrazole ring allows for diverse functionalization, enabling the fine-tuning of pharmacological properties for the development of novel therapeutic agents.[2] The title compound, this compound, incorporates a reactive bromine atom and a chloroethyl group, making it a versatile intermediate for further synthetic modifications.

Synthetic Pathway

The synthesis of this compound is achieved through the N-alkylation of 4-bromopyrazole. This reaction involves the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on a suitable 2-chloroethylating agent.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Bromopyrazole P This compound R1->P R2 1-Bromo-2-chloroethane R2->P Base Base (e.g., K2CO3) Base->P Solvent Solvent (e.g., DMF) Solvent->P

Caption: General reaction scheme for the N-alkylation of 4-bromopyrazole.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the N-alkylation of pyrazoles.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
4-BromopyrazoleC₃H₃BrN₂146.971.0
1-Bromo-2-chloroethaneC₂H₄BrCl143.421.2
Potassium CarbonateK₂CO₃138.211.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-
Ethyl AcetateC₄H₈O₂88.11-
BrineNaCl (aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04-
Reaction Procedure
  • To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow

G A Reaction Setup: 4-bromopyrazole, K2CO3, DMF B Addition of 1-bromo-2-chloroethane A->B C Heating and Stirring (60-70 °C, 4-6h) B->C D Reaction Monitoring (TLC) C->D E Work-up: Aqueous quench, Extraction D->E F Purification: Column Chromatography E->F G Characterization: NMR, Mass Spectrometry F->G H Final Product: This compound G->H G cluster_enzymatic_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Pyrazole Derivative ADH Alcohol Dehydrogenase (ADH) Acetaldehyde Acetaldehyde ADH->Acetaldehyde Ternary_Complex ADH-NAD+-Inhibitor Complex (Inactive) ADH->Ternary_Complex NAD NAD+ NAD->ADH NAD->Ternary_Complex Ethanol Ethanol Ethanol->ADH Ethanol->Ternary_Complex Competitive Inhibition NADH NADH + H+ Acetaldehyde->NADH Inhibitor This compound Inhibitor->ADH

References

An In-depth Technical Guide to the Chemical Properties of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-(2-chloroethyl)-1H-pyrazole is a halogenated pyrazole derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including the reactive bromine atom and the chloroethyl group, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, reactivity, and potential applications, with a focus on experimental details and data.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 663941-72-8[2]
Molecular Formula C₅H₆BrClN₂[2]
Molecular Weight 209.47 g/mol [2]
Appearance Solid
Purity Min. 95%[2]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of 4-bromopyrazole with 1-bromo-2-chloroethane. While a detailed experimental protocol for this specific synthesis is not widely published, a general procedure can be inferred from similar reactions.

General Synthetic Workflow

synthesis_workflow 4-Bromopyrazole 4-Bromopyrazole Reaction Reaction 4-Bromopyrazole->Reaction 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Product This compound Workup_Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

  • 4-bromopyrazole

  • 1-bromo-2-chloroethane

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

  • To a solution of 4-bromopyrazole in an anhydrous solvent, add a suitable base portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified period to ensure complete deprotonation.

  • Add 1-bromo-2-chloroethane dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, is crucial for achieving high yields and purity.

Reactivity and Potential Applications

The bromine atom at the C4 position of the pyrazole ring and the chloroethyl group at the N1 position are the primary sites of reactivity, making this compound a valuable intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyrazole core.[2] This is a powerful tool for generating libraries of compounds for drug discovery and materials science research.

General Workflow for Suzuki-Miyaura Coupling

suzuki_coupling_workflow Reactant This compound Reaction Reaction Reactant->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Coupled_Product 4-Aryl/Heteroaryl-1-(2-chloroethyl)-1H-pyrazole Reaction->Coupled_Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF/water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Spectroscopic Data

  • ¹H NMR (CDCl₃, δ): 7.55 (s, 2H, pyrazole-H), 11.5 (br s, 1H, NH).

For 1-(2-bromoethyl)-4-chloro-1H-pyrazole, the following SMILES string and InChI key are available:

  • SMILES: Clc1cnn(CCBr)c1

  • InChI: 1S/C5H6BrClN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2

Biological Activity

The biological activities of pyrazole derivatives are well-documented, with compounds exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4] The inhibitory activity of 4-bromopyrazole against liver alcohol dehydrogenase has been reported, suggesting potential applications in alcohol-related disorder research.[5] While specific biological data for this compound is limited, its structural similarity to other bioactive pyrazoles suggests it as a promising scaffold for the development of novel therapeutic agents. The chloroethyl group can also act as a reactive handle for further functionalization or as a potential alkylating agent in biological systems.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for the closely related compound 1-(2-bromoethyl)-4-chloro-1H-pyrazole, the following hazards and precautions should be considered.[6]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the supplier's safety data sheet.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward route to a diverse range of substituted pyrazoles. While some of its physical properties and specific biological activities remain to be fully elucidated, its chemical reactivity and the known bioactivities of the pyrazole scaffold highlight its potential for the development of new pharmaceuticals and functional materials. Researchers and scientists are encouraged to conduct further studies to fully characterize this compound and explore its applications.

References

Technical Guide: 4-bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8) is limited. This guide summarizes the available data and provides general context based on related pyrazole chemistry. Detailed experimental protocols and in-depth biological studies for this specific compound are not readily found in the public domain.

Introduction

This compound is a halogenated pyrazole derivative. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent feature in many biologically active compounds.[1] The presence of bromo and chloroethyl functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical candidates.[2] Pyrazole derivatives have a broad range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][3]

Chemical and Physical Properties

Quantitative experimental data for this compound is scarce in publicly accessible literature. The following table summarizes basic chemical properties sourced from chemical suppliers.

PropertyValueReference
CAS Number 663941-72-8[4]
Molecular Formula C₅H₆BrClN₂[4]
Molecular Weight 209.47 g/mol [4]
Purity Min. 95%[4]

Synthesis and Characterization

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in the reviewed public literature. However, a general synthetic approach to 4-bromopyrazole derivatives involves a one-pot reaction of 1,3-dicarbonyl compounds with arylhydrazines and a brominating agent such as N-bromosaccharin.[5]

A plausible, though unconfirmed, synthetic route could involve the N-alkylation of 4-bromo-1H-pyrazole with 1-bromo-2-chloroethane.

Characterization

Some commercial suppliers state that this compound has been characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).[4] However, the corresponding spectra and detailed reports are not publicly available. No specific Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this compound has been found in the public domain.

Potential Applications in Research and Drug Development

While specific studies on this compound are lacking, its structural features suggest potential utility in several areas:

  • Medicinal Chemistry: As a functionalized pyrazole, this compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic value. The chloroethyl group can be a precursor for introducing other functionalities through nucleophilic substitution.

  • Suzuki Reactions: One supplier mentions its potential use as a catalyst in Suzuki reactions, although no specific examples or protocols are provided.[4]

  • Material Science: It has been suggested as a potential photoelectron emission source for microscopy techniques.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or any specific application of this compound are not available in the public scientific literature. Researchers interested in utilizing this compound would likely need to develop and optimize their own protocols. A generalized workflow for the synthesis of substituted pyrazoles is presented below.

G reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative + Brominating Agent reaction Reaction Vessel (Stirring, Temperature Control) reagents->reaction 1. Add Reagents solvent Solvent (e.g., Ethanol) solvent->reaction 2. Add Solvent workup Aqueous Work-up (e.g., Extraction) reaction->workup 3. Reaction Monitoring (TLC) purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate Crude Product product 4-Bromopyrazole Derivative purification->product 5. Purify

Caption: Generalized workflow for the synthesis of 4-bromopyrazole derivatives.

Signaling Pathways

There is no information available in the public domain regarding the interaction of this compound with any biological targets or its involvement in any signaling pathways.

Safety Information

Safety data for this specific compound is not extensively documented in publicly available resources. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a significant lack of publicly available, in-depth technical data, including detailed experimental protocols, quantitative properties, and biological activity, currently limits its widespread application and understanding. Further research and publication of experimental findings are necessary to fully elucidate the properties and potential of this compound.

References

molecular weight of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-(2-chloroethyl)-1H-pyrazole is a halogenated pyrazole derivative with potential applications in organic synthesis and medicinal chemistry. The pyrazole scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9] The presence of bromo and chloroethyl functional groups on the pyrazole ring provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight 209.47 g/mol [10]
Chemical Formula C₅H₆BrClN₂[10]
CAS Number 663941-72-8[10]
Appearance Assumed to be a solid at room temperature
Purity Typically available with ≥95% purity[10]

Synthesis Protocol

Reaction:

4-bromopyrazole + 1,2-dichloroethane → this compound

Materials:

  • 4-Bromopyrazole

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromopyrazole (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF).

  • Addition of Base: Add a base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring, add 1,2-dichloroethane (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-80°C and allow it to react for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and then with a brine solution to remove any remaining impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of the compound.[13][14][15][16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications in chemical synthesis and drug discovery.

Suzuki Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[10] This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of diverse libraries of pyrazole-based compounds for biological screening.[17][18][19]

Experimental Workflows and Signaling Pathways

To visualize the experimental and logical relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants 4-Bromopyrazole + 1,2-Dichloroethane Reaction_Conditions Base (e.g., NaOH) Solvent (e.g., DMF) Heat (60-80°C) Reactants->Reaction_Conditions 1 Crude_Product Crude 4-bromo-1-(2-chloroethyl) -1H-pyrazole Reaction_Conditions->Crude_Product 2 Purification Column Chromatography Crude_Product->Purification 3 Pure_Product Pure Product Purification->Pure_Product 4 Characterization NMR, MS, IR Pure_Product->Characterization 5

Caption: Synthetic workflow for this compound.

Suzuki_Coupling_Pathway Start This compound Coupling Suzuki Coupling Reaction Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Product Substituted Pyrazole Derivative Coupling->Product

Caption: Suzuki coupling reaction of this compound.

As of the current literature, there are no specific signaling pathways that have been identified to directly involve this compound. However, given the broad biological activities of pyrazole derivatives, it is plausible that this compound or its derivatives could interact with various biological targets. Further research and biological screening are necessary to elucidate any potential roles in cellular signaling.[1][3][20]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. Due to the absence of publicly available, specific spectral data for this compound, this guide presents a predicted spectrum based on the analysis of structurally similar pyrazole derivatives. It includes anticipated chemical shifts, multiplicities, and coupling constants, alongside a generalized experimental protocol for acquiring such a spectrum.

Molecular Structure and Predicted ¹H NMR Data

The structure of this compound contains two distinct proton environments: the pyrazole ring protons and the protons of the 2-chloroethyl substituent. The electronegativity of the bromine and chlorine atoms, as well as the aromaticity of the pyrazole ring, will influence the chemical shifts of the neighboring protons.

A diagram illustrating the molecular structure and the assignment of protons is provided below.

G cluster_pyrazole This compound mol H3 H-3 H5 H-5 H_alpha H-α H_beta H-β

Caption: Molecular structure of this compound with proton labeling.

Based on data from analogous pyrazole structures, the predicted ¹H NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent, is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.5 - 7.7Singlet (s)N/A
H-57.4 - 7.6Singlet (s)N/A
H-α (-CH₂-N)4.3 - 4.5Triplet (t)5.5 - 6.5
H-β (-CH₂-Cl)3.8 - 4.0Triplet (t)5.5 - 6.5

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a general methodology for the acquisition of a ¹H NMR spectrum for this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Typical parameters for a 400 MHz spectrometer might include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

workflow cluster_workflow ¹H NMR Spectral Analysis Workflow A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Spectrum (TMS at 0.00 ppm) B->C D Identify Signals and Integration C->D E Analyze Chemical Shifts D->E F Analyze Multiplicities and Coupling Constants D->F G Assign Protons to Structure E->G F->G H Structure Confirmation G->H

Caption: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound. Experimental verification is necessary to confirm the precise spectral data. The provided protocols and logical workflows are intended to assist researchers in the acquisition and interpretation of this data.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, where precise structural elucidation is paramount. The guide outlines predicted spectral data, a standardized experimental protocol for data acquisition, and a logical visualization of the molecule's carbon environment.

Predicted ¹³C NMR Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~140The C3 carbon of the pyrazole ring is typically found in the aromatic region.
C4~95The bromine substituent at C4 is expected to cause a significant upfield shift due to its electron-donating resonance effect and shielding properties.
C5~128The C5 carbon, adjacent to the N-substituted nitrogen, generally appears downfield in the aromatic region.
C1' (CH₂)~50The methylene carbon attached to the pyrazole nitrogen is influenced by the electronegativity of the nitrogen atom.
C2' (CH₂)~42The methylene carbon bearing the chlorine atom is expected to be deshielded due to the electronegativity of chlorine.

Note: Predicted values are relative to Tetramethylsilane (TMS) at 0.00 ppm and are based on typical solvent effects (e.g., in CDCl₃). Actual experimental values may vary.

Standardized Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm to encompass the expected chemical shift range.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Number of Scans: 1024 to 8192 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals if quantitative analysis is required.

Visualization of Molecular Structure and Carbon Assignments

The following diagram illustrates the molecular structure of this compound and the corresponding carbon atom numbering used for the assignment of the ¹³C NMR signals.

Caption: Molecular structure of this compound with carbon numbering.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform further 2D NMR experiments such as HSQC and HMBC to unambiguously assign all carbon and proton signals.

Mass Spectrometry Analysis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-bromo-1-(2-chloroethyl)-1H-pyrazole is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound under mass spectrometric conditions is essential for its unambiguous identification in complex matrices. This guide will focus on the predicted fragmentation pathways under electron ionization (EI) conditions.

Molecular Properties and Isotopic Distribution

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅H₆BrClN₂
Molecular Weight 209.47 g/mol [2][3]
Key Isotopes ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%), ³⁵Cl (~75.8%), ³⁷Cl (~24.2%)

The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The molecular ion region is expected to exhibit a cluster of peaks due to the different combinations of these isotopes.[4]

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions for this compound under electron ionization mass spectrometry. The m/z values are calculated based on the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Predicted Fragment Ion Structure m/z (⁷⁹Br, ³⁵Cl) Isotopic Pattern Notes
[M]⁺[C₅H₆BrClN₂]⁺208M, M+2, M+4Molecular ion. The isotopic cluster will be characteristic of one Br and one Cl atom.[4]
[M-Cl]⁺[C₅H₆BrN₂]⁺173M, M+2Loss of the chlorine radical.
[M-CH₂Cl]⁺[C₄H₄BrN₂]⁺159M, M+2Cleavage of the chloroethyl side chain.
[M-Br]⁺[C₅H₆ClN₂]⁺129M, M+2Loss of the bromine radical.
[M-C₂H₄Cl]⁺[C₃H₂BrN₂]⁺145M, M+2Loss of the entire chloroethyl group, resulting in the 4-bromopyrazole cation.
[C₃H₃N₂]⁺[C₃H₃N₂]⁺67-Pyrazole ring fragment.
[C₂H₄Cl]⁺[C₂H₄Cl]⁺63M, M+2Chloroethyl cation.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[5]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Predicted Fragmentation Pathway

The fragmentation of pyrazole derivatives in mass spectrometry often involves the cleavage of substituents and the rupture of the heterocyclic ring.[6][7] For this compound, the primary fragmentation events are anticipated to be the loss of the chloroethyl side chain and the halogen atoms.

The following diagram illustrates the predicted fragmentation pathway under electron ionization.

Fragmentation_Pathway M [C₅H₆BrClN₂]⁺ m/z = 208, 210, 212 F1 [C₅H₄BrN₂]⁺ m/z = 159, 161 M->F1 - CH₂Cl F2 [C₃H₂BrN₂]⁺ m/z = 145, 147 M->F2 - C₂H₄Cl F3 [C₅H₆ClN₂]⁺ m/z = 129, 131 M->F3 - Br F5 [C₂H₄Cl]⁺ m/z = 63, 65 M->F5 F4 [C₃H₃N₂]⁺ m/z = 67 F2->F4 - Br

Caption: Predicted EI mass spectrometry fragmentation of this compound.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The key identifiers for this compound are its characteristic molecular ion isotopic cluster and the predictable fragmentation pattern involving the loss of the chloroethyl side chain and halogen atoms. Researchers can use this information to guide their experimental design and data interpretation for the analysis of this and related pyrazole derivatives.

References

Unveiling the Vibrational Signature: An In-depth Technical Guide to the FT-IR Spectrum of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive interpretation based on the well-established vibrational frequencies of pyrazole derivatives and related halogenated heterocyclic systems. This document outlines the expected spectral features, provides a detailed experimental protocol for acquiring the spectrum, and presents a logical workflow for its analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the predicted key vibrational frequencies, their assignments, and the expected intensity. This data is compiled from extensive literature on the infrared spectroscopy of pyrazole and its derivatives.[1][2][3][4][5]

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3200C-H stretching (pyrazole ring)Medium to Weak
2850 - 3000C-H stretching (aliphatic -CH₂-)Medium
1550 - 1620C=N stretching (pyrazole ring)Medium to Strong
1450 - 1550C=C stretching (pyrazole ring)Medium to Strong
1400 - 1450CH₂ scissoringMedium
1200 - 1300C-N stretching (pyrazole ring and alkyl chain)Medium
1000 - 1100Pyrazole ring breathingMedium
800 - 900C-H out-of-plane bending (pyrazole ring)Strong
650 - 750C-Cl stretchingMedium to Strong
500 - 600C-Br stretchingMedium

Experimental Protocol: Acquisition of the FT-IR Spectrum

This section details the methodology for obtaining the FT-IR spectrum of this compound.

1. Sample Preparation:

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of the synthesized and purified this compound and 100-200 mg of the dried KBr.

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • For Liquid or Soluble Samples (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the sample directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure using the built-in press to ensure good contact with the crystal.

2. Instrumental Parameters:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer, Bruker, Agilent) is required.[6]

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to the sample measurement.

3. Data Acquisition and Processing:

  • Place the prepared sample (KBr pellet in a holder or sample on the ATR crystal) in the spectrometer's sample compartment.

  • Acquire the FT-IR spectrum using the specified parameters.

  • The acquired spectrum should be background-corrected and may be further processed (e.g., baseline correction, smoothing) using the spectrometer's software.

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the key processes involved in the synthesis, purification, and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_ftir FT-IR Analysis cluster_interpretation Spectral Interpretation start Starting Materials (4-bromopyrazole, 1-bromo-2-chloroethane) reaction N-Alkylation Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Initial Characterization (TLC, Melting Point) purification->characterization product Pure this compound characterization->product sample_prep Sample Preparation (KBr Pellet or ATR) product->sample_prep instrument FT-IR Spectrometer sample_prep->instrument acquisition Data Acquisition (4000-400 cm⁻¹) instrument->acquisition processing Data Processing (Background Correction) acquisition->processing spectrum FT-IR Spectrum processing->spectrum peak_picking Peak Identification and Tabulation spectrum->peak_picking assignment Vibrational Mode Assignment peak_picking->assignment comparison Comparison with Literature Data assignment->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Experimental workflow for the synthesis, purification, and FT-IR analysis of this compound.

logical_relationship cluster_vibrations Characteristic Vibrational Frequencies (cm⁻¹) molecule This compound Pyrazole Ring Bromo Substituent Chloroethyl Substituent ring_vibrations C-H stretch (3100-3200) C=N stretch (1550-1620) C=C stretch (1450-1550) Ring breathing (1000-1100) molecule:f1->ring_vibrations corresponds to bromo_vibration C-Br stretch (500-600) molecule:f2->bromo_vibration corresponds to chloroethyl_vibrations C-H stretch (2850-3000) CH₂ scissoring (1400-1450) C-Cl stretch (650-750) molecule:f3->chloroethyl_vibrations corresponds to

Caption: Logical relationship between the molecular structure and its characteristic FT-IR vibrational frequencies.

References

Solubility of 4-bromo-1-(2-chloroethyl)-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 4-bromo-1-(2-chloroethyl)-1H-pyrazole in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages fundamental principles of organic chemistry, including molecular structure analysis and the "like dissolves like" principle, to forecast its solubility profile. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is presented, offering a practical methodology for researchers. This document aims to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reactions, chromatography, and the preparation of solutions for analysis and testing. This guide provides a theoretical assessment of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound features a polar pyrazole ring, a halogen atom (bromine), and a chloroethyl group. The pyrazole ring itself is a five-membered heterocycle with two nitrogen atoms, contributing to its polarity. The presence of bromine and chlorine atoms further increases the molecule's polarity. However, the ethyl chain introduces some non-polar character.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to non-polar ones.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, which may enhance solubility in protic solvents.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

SolventPolarityPredicted SolubilityRationale
Polar Protic Solvents
MethanolHighHighPolar nature and ability to act as a hydrogen bond donor.
EthanolHighHighSimilar to methanol, with slightly lower polarity.
IsopropanolMediumModerate to HighGood balance of polar and non-polar characteristics.
WaterVery HighLow to ModerateWhile polar, the organic nature of the molecule may limit high solubility.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Very HighHighHighly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Very HighHighSimilar to DMSO in its strong solvating power for polar molecules.
AcetonitrileHighModerate to HighA polar aprotic solvent commonly used in chromatography.
AcetoneMediumModerateA moderately polar ketone that can dissolve a variety of organic compounds.
Ethyl AcetateMediumModerate to LowLess polar than ketones, may show moderate solubility.
Non-Polar Solvents
Dichloromethane (DCM)LowModerate to LowA common solvent for organic synthesis, may show some solubility due to the halogenated nature of the solute.
TolueneLowLowA non-polar aromatic solvent, expected to have limited solvating power for a polar molecule.
HexaneVery LowVery LowA non-polar aliphatic solvent, unlikely to be a good solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. The isothermal shake-flask method is a widely accepted and reliable technique.[2]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Quantification and Data Reporting:

    • Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil Incubate sample Sample Collection & Filtration (Supernatant) equil->sample After Settling analysis Quantitative Analysis (e.g., HPLC) sample->analysis Dilute & Inject calc Calculation & Reporting (Solubility Data) analysis->calc Concentration Data

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

References

Stability and Storage of 4-bromo-1-(2-chloroethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for laboratory and developmental use.

Chemical and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₆BrClN₂ and a molecular weight of approximately 209.47 g/mol [1]. Pyrazole derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development due to their diverse pharmacological activities[2]. The presence of a bromo- and a chloroethyl- group on the pyrazole ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆BrClN₂[1]
Molecular Weight209.47 g/mol [1]
PurityTypically ≥95%[1]

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively documented in publicly available literature, the stability of pyrazole and pyrazoline derivatives can be inferred from existing studies on related compounds. Pyrazoline derivatives, for instance, are known to be susceptible to oxidation, which can lead to the formation of colored degradation products[3].

The chemical structure of this compound suggests several potential degradation pathways that could be induced by factors such as heat, light, moisture, and reactive chemicals.

Potential Degradation Pathways:

  • Oxidation: The pyrazole ring may be susceptible to oxidation, particularly if exposed to air and light over extended periods. This could potentially lead to the formation of N-oxides or other oxidized species.

  • Hydrolysis: The chloroethyl group could be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, potentially leading to the formation of the corresponding hydroxyethyl derivative.

  • Photodegradation: Brominated organic compounds can be sensitive to light. Photolytic cleavage of the carbon-bromine bond could occur, leading to debromination and the formation of related impurities[4][5].

  • Reaction with Incompatible Materials: Strong oxidizing agents are noted as incompatible materials, suggesting that contact with such substances could lead to rapid degradation[6].

The following diagram illustrates the chemical structure of this compound and a hypothetical degradation pathway involving hydrolysis.

Caption: Structure of this compound and a potential hydrolysis product.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The following recommendations are based on safety data sheets for this compound and general best practices for similar chemical entities.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleSource
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.To minimize thermal degradation and slow down potential chemical reactions.[7]
Atmosphere Keep container tightly closed. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.To prevent contact with moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[3]
Light Protect from light. Store in an opaque or amber-colored container.To prevent photodegradation, which can occur with brominated compounds.[3]
Incompatible Materials Avoid contact with strong oxidizing agents.To prevent vigorous and potentially hazardous reactions that can lead to degradation.[6]
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and skin contact.[8]

Experimental Protocol for Stability Assessment

For researchers and drug development professionals who need to perform their own stability studies, a stability-indicating analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its ability to separate the parent compound from its degradation products[9][10][11].

The following is a generalized protocol for developing and performing a forced degradation study to assess the stability of this compound. Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways[12][13].

Development of a Stability-Indicating RP-HPLC Method
  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of small organic molecules.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good resolution between the parent peak and any potential degradation products.

  • Detection: A UV detector is suitable for pyrazole derivatives. The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose[9].

Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject the sample solutions to various stress conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

  • Sample Analysis: Neutralize the acid and base-stressed samples before injection into the HPLC system. Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Degradation (3% H2O2) A->D E Thermal Degradation (Dry Heat) A->E F Photodegradation (UV/Vis Light) A->F G Sample at Multiple Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating RP-HPLC Method H->I J Identify and Quantify Degradation Products I->J K Determine Degradation Pathway J->K L Assess Mass Balance J->L

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

While specific stability data for this compound is limited, by understanding its chemical structure and drawing parallels with related compounds, a robust strategy for its storage and handling can be implemented. Adherence to the recommended conditions of cool, dry, dark, and inert atmosphere storage is paramount to preserving its chemical integrity. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies using a validated stability-indicating HPLC method is strongly recommended. This will provide valuable insights into its degradation pathways and help ensure the reliability of experimental results in research and drug development.

References

Unveiling the Reactivity of the Chloroethyl Group in 4-bromo-1-(2-chloroethyl)-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of key molecular scaffolds is paramount to designing novel therapeutics. This in-depth technical guide delves into the reactivity of the chloroethyl group in 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a versatile building block in medicinal chemistry. This document outlines the primary reaction pathways, provides experimental insights, and explores its relevance in the development of targeted therapies.

The 4-bromo-1H-pyrazole core is a well-established privileged structure in drug discovery, with derivatives showing promise in oncology, infectious diseases, and central nervous system disorders.[1] The presence of a bromo substituent at the 4-position offers a handle for various cross-coupling reactions, while the 1-(2-chloroethyl) group introduces a reactive electrophilic site, opening avenues for a diverse range of chemical transformations. These transformations are crucial for the synthesis of complex molecules with tailored pharmacological profiles.

Core Reactivity of the Chloroethyl Group

The chloroethyl group in this compound primarily undergoes two key types of reactions: nucleophilic substitution and elimination. The propensity for each pathway is dictated by the reaction conditions, particularly the nature of the nucleophile and the base employed.

Nucleophilic Substitution Reactions

The carbon atom adjacent to the chlorine in the chloroethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This S(_N)2 reaction results in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Common nucleophiles that can be employed include:

  • Amines (Primary and Secondary): Reaction with primary or secondary amines leads to the corresponding N-substituted aminoethyl pyrazoles. These derivatives are valuable for introducing basic centers, which can be crucial for modulating pharmacokinetic properties and target engagement.

  • Azide Ion (N(_3)^-): The introduction of an azido group via reaction with sodium azide provides a versatile handle for further functionalization, such as reduction to a primary amine or participation in "click chemistry" reactions like the Huisgen cycloaddition.

  • Thiolates (RS^-): Reaction with thiolates affords the corresponding thioethers, which can be important for interacting with specific biological targets.

  • Alkoxides (RO^-): Alkoxides react to form ether linkages, enabling the introduction of various alkoxy groups to modify the compound's lipophilicity and metabolic stability.

Table 1: Overview of Nucleophilic Substitution Reactions

NucleophileProduct TypePotential Applications
Primary/Secondary AminesN-substituted aminoethyl pyrazolesIntroduction of basic centers, modulation of ADME properties
Sodium AzideAzidoethyl pyrazolePrecursor for amines, "click chemistry" handle
ThiolatesThioethersTarget-specific interactions, covalent modification
AlkoxidesEthersModulation of lipophilicity and metabolic stability

A methylated analog, 4-bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole, is utilized in the synthesis of palladium(II) complexes, which are effective catalysts in Suzuki-Miyaura coupling reactions.[2] This highlights the utility of the pyrazole core in conjunction with the reactive chloroethyl moiety for constructing complex molecular architectures.

Elimination Reactions (Dehydrochlorination)

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 4-bromo-1-vinyl-1H-pyrazole. This reaction involves the abstraction of a proton from the carbon adjacent to the pyrazole ring and the concurrent departure of the chloride ion.

This transformation is significant as it introduces a vinyl group, which can participate in various subsequent reactions, including polymerizations and cycloadditions. The dehydrochlorination of 1-(2-chloroethyl)pyrazoles to their corresponding 1-vinylpyrazoles is a known synthetic strategy.[3]

Table 2: Elimination Reaction of the Chloroethyl Group

ReagentProductReaction TypeSignificance
Strong, non-nucleophilic base (e.g., KOH, t-BuOK)4-bromo-1-vinyl-1H-pyrazoleE2 Elimination (Dehydrochlorination)Formation of a reactive vinyl group for further functionalization

Intramolecular Cyclization: A Gateway to Fused Heterocyclic Systems

A particularly powerful application of the reactivity of the chloroethyl group is in intramolecular cyclization reactions to form fused heterocyclic systems. This typically involves a two-step sequence where the chloroethyl group first reacts with a dinucleophile. The resulting intermediate then undergoes a subsequent intramolecular cyclization.

For instance, reaction with a suitable amine-containing nucleophile can lead to the formation of a pyrazolo-fused piperazine or other nitrogen-containing heterocycles. These fused systems are of significant interest in drug discovery due to their rigid conformations and potential for novel interactions with biological targets. The synthesis of fused pyrazoles through cyclization is a well-established strategy in heterocyclic chemistry.[4]

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the desired amine (1.1-2 equivalents) and a non-nucleophilic base such as potassium carbonate (K(_2)CO(_3)) or diisopropylethylamine (DIPEA) (1.5-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminoethyl pyrazole.

General Procedure for Dehydrochlorination:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a strong base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) (1.5-3 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 4-bromo-1-vinyl-1H-pyrazole.

Application in Drug Discovery: Targeting Signaling Pathways

The 4-bromo-1H-pyrazole scaffold is a key component in the design of various kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The reactivity of the chloroethyl group in this compound allows for the introduction of diverse side chains that can be tailored to interact with the ATP-binding pocket of specific kinases. By modifying the substituents on the pyrazole core and the side chain derived from the chloroethyl group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

For example, the aminoethyl derivatives obtained from nucleophilic substitution can be designed to form hydrogen bonds with key residues in the kinase active site, thereby enhancing binding affinity. The overall molecular shape and electronic properties of the resulting molecules are critical for achieving selective inhibition of a particular kinase over others, which is a major goal in modern drug development to minimize off-target effects.

Below is a conceptual diagram illustrating the general workflow for utilizing this compound in the synthesis of kinase inhibitors.

G Experimental Workflow: Synthesis of Kinase Inhibitors A This compound B Nucleophilic Substitution (e.g., with R-NH2) A->B C 4-bromo-1-(2-aminoethyl-R)-1H-pyrazole B->C D Further Functionalization (e.g., at 4-bromo position) C->D E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for kinase inhibitor development.

The following diagram illustrates a simplified representation of how a pyrazole-based inhibitor, derived from our core molecule, might interact with a kinase signaling pathway.

G Conceptual Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Response Proliferation / Survival PhosphorylatedSubstrate->Response Leads to Inhibitor Pyrazole-based Inhibitor (derived from title compound) Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The chloroethyl group provides a reactive handle for nucleophilic substitution and elimination reactions, enabling the introduction of a wide array of functional groups and the construction of novel molecular scaffolds. Its utility in the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs aimed at developing targeted therapies. A thorough understanding of the reactivity of this compound is essential for medicinal chemists seeking to exploit its potential in the design and synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Electrophilic Substitution on the Pyrazole Ring of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity and electrophilic substitution reactions on the pyrazole ring of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of heterocyclic chemistry and data from analogous pyrazole systems to forecast reaction outcomes and provide detailed, albeit hypothetical, experimental protocols.

Core Concepts: Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle susceptible to electrophilic attack. The regioselectivity of this attack is governed by the electronic effects of the substituents on the ring. In the case of this compound, the key substituents influencing the reaction are:

  • N1-(2-chloroethyl) group: This alkyl group is generally considered to be weakly electron-donating through an inductive effect, which tends to activate the pyrazole ring towards electrophilic substitution.

  • C4-Bromo group: Halogens are deactivating due to their electron-withdrawing inductive effect, but they are also ortho-, para-directing in benzene systems due to resonance. In the context of a 4-substituted pyrazole, this deactivating inductive effect will reduce the overall reactivity of the ring.

The positions available for substitution on the pyrazole ring are C3 and C5. The directing effects of the N1-alkyl and C4-bromo substituents will determine the preferred site of electrophilic attack. Generally, electrophilic substitution on N1-alkylpyrazoles preferentially occurs at the C4 position. However, since this position is already occupied by a bromine atom, the substitution is directed to the C5 or C3 position. The electronic interplay between the substituents suggests that the C5 position is the most likely site for electrophilic attack due to the directing influence of the N1-alkyl group and the deactivating effect of the bromine at C4.

Predicted Regioselectivity of Electrophilic Substitution

The following table summarizes the predicted major products for various electrophilic substitution reactions on this compound.

Reaction TypeElectrophilePredicted Major ProductPredicted Position of Substitution
NitrationNO₂⁺4-bromo-1-(2-chloroethyl)-5-nitro-1H-pyrazoleC5
Halogenation (Chlorination)Cl⁺4-bromo-5-chloro-1-(2-chloroethyl)-1H-pyrazoleC5
Halogenation (Bromination)Br⁺4,5-dibromo-1-(2-chloroethyl)-1H-pyrazoleC5
SulfonationSO₃This compound-5-sulfonic acidC5
Friedel-Crafts AcylationRCO⁺1-(4-bromo-1-(2-chloroethyl)-1H-pyrazol-5-yl)ethan-1-oneC5

Experimental Protocols (Proposed)

The following are detailed, proposed experimental protocols for key electrophilic substitution reactions. These are based on general procedures for pyrazole derivatives and should be adapted and optimized for the specific substrate.

Nitration of this compound

Objective: To synthesize 4-bromo-1-(2-chloroethyl)-5-nitro-1H-pyrazole.

Reagents and Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice (100 g).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral pH is achieved, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Friedel-Crafts Acylation of this compound

Objective: To synthesize 1-(4-bromo-1-(2-chloroethyl)-1H-pyrazol-5-yl)ethan-1-one.

Reagents and Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen atmosphere

  • Ice bath

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (30 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension and stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the acylated product.

Visualizations

The following diagrams illustrate the predicted reaction pathways and workflows.

Electrophilic_Substitution_Pathway sub This compound intermediate Sigma Complex (Wheland Intermediate) sub->intermediate Attack at C5 E_plus Electrophile (E+) E_plus->intermediate product 4-bromo-1-(2-chloroethyl)-5-E-1H-pyrazole intermediate->product -H+

Caption: Predicted pathway for electrophilic substitution at the C5 position.

Nitration_Workflow start Start This compound in DCM step1 Cooling 0 °C start->step1 step2 Addition of H₂SO₄ step1->step2 step3 Dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) step2->step3 step4 Reaction Stir at 0 °C, then RT step3->step4 step5 Workup Quench with ice, extract with DCM step4->step5 step6 Purification Column Chromatography step5->step6 end End Product | 4-bromo-1-(2-chloroethyl)-5-nitro-1H-pyrazole step6->end

Caption: Experimental workflow for the proposed nitration reaction.

Caption: Logical relationship of substituent effects on regioselectivity.

In-Depth Technical Guide: Potential Biological Activity of 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-bromo-1-(2-chloroethyl)-1H-pyrazole represent a class of heterocyclic compounds with significant potential for biological activity, particularly in the realms of oncology and microbiology. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of therapeutic properties. The incorporation of a bromine atom at the 4-position and a reactive 2-chloroethyl group at the 1-position of the pyrazole ring suggests a dual mechanism of action, combining specific biomolecular interactions with covalent modification of targets. This technical guide provides a comprehensive overview of the predicated biological activities of these derivatives, drawing upon existing literature for analogous compounds. It includes a compilation of quantitative data from related pyrazole derivatives, detailed experimental protocols for assessing their activity, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts. While direct experimental data for this specific class of derivatives is limited in publicly available literature, this guide serves as a robust starting point for their synthesis and biological evaluation.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties. The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological characteristics.

The core structure of interest, this compound, combines three key features:

  • The Pyrazole Core: Provides a stable and versatile scaffold for molecular interactions.

  • 4-Bromo Substitution: The bromine atom can influence the electronic properties of the ring and may participate in halogen bonding or serve as a handle for further synthetic modifications. Bromo-substituted pyrazoles have demonstrated significant biological activities.

  • 1-(2-chloroethyl) Substituent: This is a crucial functional group. The 2-chloroethyl moiety is a known precursor to a highly reactive aziridinium ion, which can act as an alkylating agent. This suggests that derivatives of this compound may function as covalent inhibitors, forming permanent bonds with their biological targets, a mechanism often associated with potent and long-lasting therapeutic effects.

Potential Anticancer Activity

The pyrazole nucleus is a common feature in many anticancer agents. Derivatives are known to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: A Dual Approach

The anticancer potential of this compound derivatives is likely multifaceted:

  • Receptor/Enzyme Inhibition: The pyrazole scaffold can be tailored to bind to the active sites of key proteins involved in cancer progression, such as protein kinases.

  • DNA Alkylation: The 1-(2-chloroethyl) group can lead to the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptosis. This mechanism is characteristic of classical nitrogen mustard anticancer drugs.

Key Signaling Pathways

Based on the activities of other pyrazole-based anticancer agents, the following signaling pathways are potential targets for this compound derivatives:

  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.[1][2][3][4][5]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK/ERK pathway, promoting cell growth and survival.[6][7][8][9][10]

  • Apoptosis Pathway: Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11][12][13][14][15]

Quantitative Data from Related Pyrazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Carbohydrazide DerivativesKidney Cancer (ACHN)pIC50 up to 8.63[16]
Pyrazole Carbohydrazide DerivativesOvarian Cancer (A2780)pIC50 up to 8.57[16]
Pyrazole DerivativesProstate Cancer (PC-3)pIC50 up to 6.9[16]
Pyrazole DerivativesBreast Cancer (MDA-MB-231)pIC50 up to 7.03[16]
Polysubstituted Pyrazole DerivativesNon-small Cell Lung Cancer (HOP-92)GI50 1.61 - 1.65[17]
Pyrazole-based CompoundsPancreatic Cancer (CFPAC-1)61.7 ± 4.9[18]
Pyrazole-based CompoundsBreast Cancer (MCF-7)81.48 ± 0.89[18]
Pyrazole-pyrimidine DerivativeLung Cancer (A549)5.50[19]
Pyrazole-pyrimidine DerivativeLiver Cancer (HepG2)7.12[19]
Pyrazole-pyrimidine DerivativeBreast Cancer (MCF-7)7.85[19]
Pyrazole-pyrimidine DerivativeColon Cancer (HCT-116)9.77[19]

Potential Antimicrobial Activity

Pyrazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial action of these compounds could arise from several mechanisms:

  • Enzyme Inhibition: Interference with essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: Alteration of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • DNA Damage: Similar to the anticancer mechanism, the alkylating potential of the 1-(2-chloroethyl) group could be effective against microbial DNA.

Quantitative Data from Related Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different microbial strains, indicating the potential antimicrobial efficacy of the target compounds.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-based Alkanoyl AnaloguesS. aureus0.25 - 0.4[20]
Pyrazole DerivativesS. aureus0.125 - 0.50[21]
Pyrazole DerivativesE. coli0.062 - 0.50[21]
Imidazo-pyridine PyrazoleS. aureus, E. coli, P. aeruginosa, K. pneumoniae<1[22]
Pyrano[2,3-c] PyrazoleK. pneumoniae, E. coli, S. aureus6.25[22]
Aminoguanidine-derived PyrazolesE. coli1[23]
Aminoguanidine-derived PyrazolesS. aureus1 - 8[23]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[24][25][26][27]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28][29][30][31][32]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade DNA_Damage DNA Damage (e.g., Alkylation) Bax_Bak Bax/Bak (Pro-apoptotic) DNA_Damage->Bax_Bak Activation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: The intrinsic pathway of apoptosis triggered by DNA damage.

Experimental Workflow Diagram (Graphviz DOT Language)

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with pyrazole derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Conclusion and Future Directions

Derivatives of this compound are a promising, yet underexplored, class of compounds with significant potential as anticancer and antimicrobial agents. The combination of a privileged pyrazole scaffold with a reactive alkylating side chain suggests a potent dual mechanism of action. This guide provides a foundational framework for initiating research into these molecules by summarizing the known activities of related compounds, detailing essential experimental protocols, and visualizing the biological context in which these compounds may act.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR). Subsequent in-depth biological evaluation, including mechanism of action studies, will be crucial to validate their therapeutic potential and identify lead compounds for further preclinical and clinical development. The exploration of their efficacy in drug-resistant cancer cell lines and microbial strains would be of particular interest.

References

Methodological & Application

Application Notes and Protocols for 4-bromo-1-(2-chloroethyl)-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a versatile building block in modern organic synthesis. The presence of a reactive bromine atom at the C4-position and a functionalizable chloroethyl group at the N1-position makes this scaffold an attractive starting material for the synthesis of a diverse array of pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound is a key intermediate for the introduction of various functionalities onto the pyrazole core. Its primary applications lie in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position. The chloroethyl side chain offers a handle for subsequent nucleophilic substitution or cyclization reactions, further expanding its synthetic potential.

The main applications covered in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids.

  • Sonogashira Coupling: For the synthesis of alkynyl-substituted pyrazoles.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities.

  • Heck Coupling: For the vinylation of the pyrazole core.

Data Presentation: Comparative Reactivity and Yields in Cross-Coupling Reactions

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is influenced by the nature of the halogen atom. The general trend for reactivity follows the order of bond strength: C-I > C-Br > C-Cl.[1] 4-bromopyrazoles, including this compound, offer a good balance of reactivity and stability, making them widely used substrates in organic synthesis.[1]

Cross-Coupling ReactionHalogenTypical Catalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
Suzuki-Miyaura BromoXPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1]
Sonogashira BromoPd(PPh₃)₄, CuI, Et₃NHigh70-90Effective for the introduction of terminal alkynes.
Buchwald-Hartwig BromoPd₂(dba)₃, tBuXPhos, NaOtBuHigh70-95Requires a strong base and a suitable phosphine ligand.
Heck BromoPd(OAc)₂, P(o-tol)₃, Et₃NModerate to High60-85Reaction conditions can influence regioselectivity.

Experimental Protocols

The following protocols are representative procedures for the application of this compound in key cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-(2-chloroethyl)-1H-pyrazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 4-Aryl-1-(2-chloroethyl)-1H-pyrazole reactant1->product + reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., XPhos Pd G2) catalyst->product base Base (e.g., K₃PO₄) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(2-chloroethyl)-1H-pyrazole.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-(2-chloroethyl)-1H-pyrazoles

This protocol outlines a general procedure for the synthesis of 4-alkynyl-1-(2-chloroethyl)-1H-pyrazoles via a Sonogashira coupling reaction.

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 4-Alkynyl-1-(2-chloroethyl)-1H-pyrazole reactant1->product + reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product cocatalyst Cu(I) salt (e.g., CuI) cocatalyst->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., THF) solvent->product

Caption: General scheme for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-4.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1-(2-chloroethyl)-1H-pyrazole.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-(2-chloroethyl)-1H-pyrazoles

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 4-Amino-1-(2-chloroethyl)-1H-pyrazole reactant1->product + reactant2 Amine (Primary or Secondary) reactant2->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., tBuXPhos) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., tBuXPhos, 2-10 mol%)

  • Strong base (e.g., sodium tert-butoxide, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the strong base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-(2-chloroethyl)-1H-pyrazole.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine Reactants, Catalyst, and Base setup2 Purge with Inert Gas setup1->setup2 setup3 Add Anhydrous Solvent setup2->setup3 reaction1 Heat to Desired Temperature setup3->reaction1 reaction2 Monitor Progress (TLC/LC-MS) reaction1->reaction2 workup1 Cool to Room Temperature reaction2->workup1 workup2 Aqueous Workup & Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: A generalized experimental workflow for cross-coupling reactions.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: The protocols provided are intended as a guide for trained research professionals. The user is solely responsible for the safe handling of all chemicals and for the optimization of reaction conditions.

References

Application Notes and Protocols for 4-bromo-1-(2-chloroethyl)-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-(2-chloroethyl)-1H-pyrazole, with CAS number 663941-72-8, is a versatile heterocyclic building block of significant interest in pharmaceutical research and development.[1][2][3] Its unique bifunctional nature, featuring a reactive bromine atom at the 4-position and a chloroethyl group at the 1-position of the pyrazole ring, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures prevalent in a variety of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects.[4][5][6][7][8]

The bromine atom on the pyrazole core is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the introduction of diverse aryl and heteroaryl substituents.[1] The 2-chloroethyl side chain serves as a handle for N-alkylation reactions, allowing for the facile introduction of various functional groups or the formation of linkages to other molecular scaffolds. These orthogonal reactive sites make this compound a valuable intermediate in the synthesis of targeted therapeutics, particularly in the development of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 663941-72-8[1][2][3][9]
Molecular Formula C₅H₆BrClN₂[1][9]
Molecular Weight 209.47 g/mol [1][9]
Appearance Solid (form may vary)-
Purity Typically ≥95%[1][9]

Applications in Pharmaceutical Synthesis

The dual reactivity of this compound provides a platform for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Two primary reaction types dominate its application: Suzuki-Miyaura coupling at the C4-position and nucleophilic substitution at the chloroethyl side chain.

Suzuki-Miyaura Coupling for C-C Bond Formation

The bromine atom at the 4-position of the pyrazole ring is well-suited for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl moieties, which are common features in kinase inhibitors that target the ATP-binding site.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow start Start: this compound reagents Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reaction Suzuki-Miyaura Coupling start->reaction reagents->reaction product 4-Aryl/Heteroaryl-1-(2-chloroethyl)-1H-pyrazole reaction->product purification Work-up & Purification product->purification final_product Purified Product purification->final_product

General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

  • Addition of Base: Add an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted pyrazole derivative.

Table of Exemplary Suzuki-Miyaura Coupling Reactions:

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285
23-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100878
34-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001691

(Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura reactions of bromopyrazoles. Actual results may vary depending on the specific substrates and conditions used.)

N-Alkylation via the Chloroethyl Group

The 1-(2-chloroethyl) group provides a convenient electrophilic site for reaction with various nucleophiles, most commonly primary and secondary amines, to introduce a diverse range of functionalities. This is a key step in the synthesis of many bioactive molecules where a flexible linker is required to connect the pyrazole core to another pharmacophoric element.

General Workflow for N-Alkylation:

N_Alkylation_Workflow start Start: 4-Aryl/Heteroaryl-1-(2-chloroethyl)-1H-pyrazole reagents Amine (R₂NH) Base (e.g., K₂CO₃, DIPEA) Optional: NaI reaction Nucleophilic Substitution start->reaction reagents->reaction product 1-(2-Aminoethyl)-4-aryl/heteroaryl-1H-pyrazole reaction->product purification Work-up & Purification product->purification final_product Purified Product purification->final_product

General workflow for N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation with Amines

  • Reaction Setup: To a solution of the 4-substituted-1-(2-chloroethyl)-1H-pyrazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add the desired primary or secondary amine (1.2-2.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), 2.0-3.0 eq.).

  • Catalyst (Optional): For less reactive chlorides, a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be added to facilitate the reaction via the in situ formation of the more reactive iodoethyl intermediate.

  • Reaction: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.

Table of Exemplary N-Alkylation Reactions:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF80692
2MorpholineDIPEAMeCN701288
3BenzylamineK₂CO₃, NaI (cat.)DMF80885

(Note: The data in this table is representative and based on typical conditions for N-alkylation reactions. Actual results may vary depending on the specific substrates and conditions used.)

Application in the Synthesis of a VEGFR-2 Inhibitor Intermediate

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in oncology for inhibiting angiogenesis. Pyrazole-based scaffolds are prominent in many VEGFR-2 inhibitors. This compound can be utilized in a multi-step synthesis to generate key intermediates for such inhibitors.

Hypothetical Signaling Pathway Inhibition:

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrazole-based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Simplified VEGFR-2 signaling pathway and inhibition.

The diagram above illustrates a simplified representation of the VEGFR-2 signaling cascade, which promotes angiogenesis. Pyrazole-based inhibitors, synthesized using building blocks like this compound, can block this pathway by competing with ATP for the kinase domain of VEGFR-2.

Conclusion

This compound is a high-value building block for the synthesis of complex pharmaceutical molecules. Its well-defined and orthogonal reactivity allows for the systematic construction of diverse compound libraries for drug discovery. The protocols and data presented herein provide a foundational guide for researchers and scientists in the pharmaceutical industry to effectively utilize this versatile intermediate in their synthetic endeavors, particularly in the pursuit of novel kinase and PARP inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 4-bromo-1-(2-chloroethyl)-1H-pyrazole as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrazoles. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

The protocols and data presented herein are based on established methodologies for the Suzuki coupling of N-substituted 4-bromopyrazoles. While specific data for the 1-(2-chloroethyl) substituent is limited in publicly available literature, the provided information serves as a robust starting point for reaction optimization and library synthesis. Particular attention should be paid to the potential for side reactions involving the chloroethyl group under basic conditions.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the active catalyst.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)Ln(R') transmetalation->pd_intermediate boronate R'-B(OR)2 boronate->transmetalation + R'-B(OR)2 base Base base->transmetalation (Base) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product + Product substrate R-Br substrate->oxidative_addition + R-Br

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for the synthesis of 4-aryl-1-(2-chloroethyl)-1H-pyrazoles via Suzuki coupling is depicted below. The process involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, and concluding with product workup and purification.

Experimental_Workflow start Start: Assemble Reagents reagents This compound Arylboronic Acid Palladium Catalyst Ligand (if needed) Base start->reagents setup Reaction Setup: - Add solids to a dry flask - Purge with inert gas (Ar or N2) reagents->setup solvents Add degassed solvents setup->solvents reaction Reaction: - Heat to specified temperature - Stir for designated time solvents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Final Product: 4-aryl-1-(2-chloroethyl)-1H-pyrazole purification->product

Caption: General experimental workflow for Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for the Suzuki coupling of various N-substituted 4-bromopyrazoles with different arylboronic acids. This data can serve as a reference for optimizing the reaction with this compound.

Table 1: Suzuki Coupling of N-Protected 4-Bromopyrazoles with Arylboronic Acids

EntryN-Protecting GroupArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BenzylPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O906~95
2Benzyl4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O10012~90
3Benzyl4-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane10016~88
4MethylPhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃DME/H₂O905-12 (MW)~95
5Methyl4-Acetylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O905-12 (MW)~85
6UnprotectedPhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002486
7Unprotected4-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002461

Note: Yields are based on isolated products as reported in the literature for analogous compounds. Actual yields for this compound may vary.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative. These can be adapted for reactions with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water to the reaction vessel via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(2-chloroethyl)-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.25 mmol, 2.5 equiv)

  • 1,2-Dimethoxyethane (DME) (3 mL)

  • Water (1.2 mL)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add DME and water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90-120 °C for 5-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Considerations

  • Debromination: A common side reaction in Suzuki couplings of heteroaryl halides is debromination, leading to the formation of 1-(2-chloroethyl)-1H-pyrazole. This can be influenced by the choice of base, solvent, and ligand. Using milder bases like K₃PO₄ or Cs₂CO₃ and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help minimize this side reaction.

  • Reactivity of the Chloroethyl Group: The 2-chloroethyl substituent may be susceptible to nucleophilic substitution or elimination under the basic reaction conditions, especially at elevated temperatures. Careful monitoring of the reaction for the formation of byproducts is recommended. If side reactions are observed, screening of different bases and lowering the reaction temperature should be considered.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for a successful coupling. For less reactive arylboronic acids or to improve yields, using more advanced catalyst systems such as pre-formed palladium catalysts with bulky phosphine ligands (e.g., XPhos Pd G2, SPhos Pd G2) may be beneficial.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is critical to prevent the degradation of the palladium catalyst. Ensure all solvents are properly degassed before use.

Application Notes and Protocols for the Heck Reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction on 4-bromo-1-(2-chloroethyl)-1H-pyrazole. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This methodology is invaluable for the derivatization of heterocyclic compounds like pyrazoles, which are prevalent scaffolds in numerous biologically active molecules.

The protocols outlined below are based on established principles of the Mizoroki-Heck reaction and can be adapted for various alkene coupling partners to generate a diverse library of 4-substituted pyrazole derivatives.[1]

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

This reaction enables the introduction of a vinyl group at the 4-position of the pyrazole ring, a key transformation for the synthesis of novel pharmaceutical intermediates and materials.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with a representative alkene, such as n-butyl acrylate. Optimization of these conditions may be necessary for different alkene substrates.

Protocol 1: Standard Heck Reaction Conditions

This protocol utilizes a common palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMA, or toluene)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Add the palladium catalyst, such as Palladium(II) acetate (0.02 mmol, 2 mol%), and a ligand like triphenylphosphine (0.04 mmol, 4 mol%).[1]

  • Add the anhydrous solvent (e.g., DMF, 5 mL).[3]

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-vinyl-1-(2-chloroethyl)-1H-pyrazole derivative.

Protocol 2: Phosphine-Free Heck Reaction Conditions

This protocol offers a simplified, ligandless approach that can be advantageous in certain applications.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), the alkene (1.5 mmol), and potassium acetate (2.0 mmol).

  • Add Palladium(II) acetate (0.01 mmol, 1 mol%).[4]

  • Add dimethylacetamide (DMA, 3 mL).[4]

  • Seal the vial and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC-MS).

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides, which can be applied to this compound.

ParameterCondition RangeSource
Catalyst Pd(OAc)₂, PdCl₂, Pd/C[1]
Catalyst Loading 0.1 - 5 mol%[3]
Ligand PPh₃, P(o-tolyl)₃, BINAP[1]
Ligand:Pd Ratio 1:1 to 4:1
Base Et₃N, K₂CO₃, NaOAc, KOAc[1][4]
Base Equivalents 1.5 - 3.0[3]
Solvent DMF, DMA, Acetonitrile, Toluene[3]
Temperature 60 - 140 °C[3]
Reaction Time 4 - 48 hours

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for setting up a Heck reaction experiment.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Alkene - Base setup Assemble Reaction Vessel reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand (if needed) catalyst->setup solvent Add Anhydrous Solvent solvent->setup purge Purge with Inert Gas setup->purge heat Heat and Stir purge->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The diagram below outlines the key steps in the catalytic cycle of the Heck reaction.[5]

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene PdII_Alkene [Ar-Pd(II)L₂(X)] (Alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim - Product PdII_Hydride H-Pd(II)L₂(X) BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim + Base - HB⁺X⁻ RedElim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][3][4] Its applications are widespread, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][5]

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with various terminal alkynes. This specific transformation is of significant interest as it allows for the introduction of diverse alkynyl moieties onto the pyrazole scaffold, a privileged heterocyclic motif in medicinal chemistry. The resulting 4-alkynyl-1-(2-chloroethyl)-1H-pyrazoles are versatile intermediates for further functionalization, enabling the synthesis of novel compounds for drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2][6] The key steps are:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition with the this compound to form a Pd(II) complex.[4][6]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[2][4]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.[4][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-1-(2-chloroethyl)-1H-pyrazole product and regenerate the palladium(0) catalyst.[4][6]

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes under optimized reaction conditions.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Copper(I) Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF801285
2Pd(PPh₃)₄ (3)CuI (5)Et₃NDMF801282
3PdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF801288
4PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluene1001275
5PdCl₂(PPh₃)₂ (3)-Et₃NDMF802445

Conditions: this compound (1.0 mmol), terminal alkyne (1.2 mmol), base (2.0 mmol), solvent (5 mL).

Table 2: Substrate Scope with Various Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(2-Chloroethyl)-4-(phenylethynyl)-1H-pyrazole92
21-Hexyne1-(2-Chloroethyl)-4-(hex-1-yn-1-yl)-1H-pyrazole85
33,3-Dimethyl-1-butyne1-(2-Chloroethyl)-4-((3,3-dimethylbut-1-yn-1-yl)-1H-pyrazole89
4Ethynyltrimethylsilane1-(2-Chloroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole95
5Propargyl alcohol3-(1-(2-Chloroethyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol78

Optimized Conditions: this compound (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), DIPA (2.0 mmol), DMF (5 mL), 80 °C, 12 h.

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.05 eq).

  • Add the anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., DIPA, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrohalide salt and other aqueous soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-1-(2-chloroethyl)-1H-pyrazole.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)L2-C≡CR' Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Reactant_ArBr R-Br Reactant_ArBr->Oxidative_Addition CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Copper_Acetylide Cu-C≡CR' Alkyne_Activation->Copper_Acetylide Copper_Acetylide->Transmetalation Reactant_Alkyne H-C≡CR' Reactant_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound,  Pd catalyst, and CuI to a Schlenk flask  under inert atmosphere. Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add anhydrous, degassed solvent and base. - Add terminal alkyne. Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir at elevated temperature. - Monitor by TLC or LC-MS. Reagent_Addition->Reaction Workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Column chromatography. Workup->Purification Product Final Product: 4-Alkynyl-1-(2-chloroethyl)-1H-pyrazole Purification->Product

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 4-Bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinases have emerged as major targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of a putative p38 MAP kinase inhibitor starting from the versatile building block, 4-bromo-1-(2-chloroethyl)-1H-pyrazole. The protocols cover a two-step synthetic sequence involving nucleophilic substitution and a Suzuki-Miyaura cross-coupling reaction. Additionally, methods for in vitro kinase inhibition assays are described, and relevant signaling pathways are illustrated.

Introduction

The 1,4-disubstituted pyrazole motif is a common feature in a variety of kinase inhibitors. The nitrogen at the 1-position provides a vector for substitution to modulate physicochemical properties, while the 4-position is often utilized for introducing moieties that interact with the solvent-exposed region of the kinase ATP-binding site. The starting material, this compound, is an ideal precursor for accessing a diverse range of kinase inhibitors. The chloroethyl group allows for the introduction of various functionalities through nucleophilic substitution, and the bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[1][2]

This application note details a synthetic route to a hypothetical p38 MAP kinase inhibitor, demonstrating the utility of this compound in kinase inhibitor discovery. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for various inflammatory diseases.[3][4]

Synthetic Pathway Overview

The proposed synthesis involves a two-step process to generate a target kinase inhibitor. The first step is a nucleophilic substitution reaction on the chloroethyl group of this compound with a suitable amine. The second step is a Suzuki-Miyaura cross-coupling reaction at the 4-position of the pyrazole ring with a boronic acid derivative.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Suzuki-Miyaura Coupling start This compound reagent1 Amine (R1-NH2) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start->reagent1 intermediate Intermediate A: 1-(2-(R1-amino)ethyl)-4-bromo-1H-pyrazole reagent1->intermediate reagent2 Boronic Acid (R2-B(OH)2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DME) intermediate->reagent2 final_product Target Kinase Inhibitor reagent2->final_product

Caption: General workflow for the two-step synthesis of a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A - 1-(2-(tert-butylamino)ethyl)-4-bromo-1H-pyrazole

This protocol describes the nucleophilic substitution of the chloro group in this compound with tert-butylamine.

Materials:

  • This compound

  • tert-Butylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and tert-butylamine (2.2 eq).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Intermediate A.

Protocol 2: Synthesis of Target Kinase Inhibitor - 1-(2-(tert-butylamino)ethyl)-4-(4-fluorophenyl)-1H-pyrazole

This protocol details the Suzuki-Miyaura cross-coupling of Intermediate A with 4-fluorophenylboronic acid.

Materials:

  • Intermediate A (from Protocol 1)

  • 4-Fluorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, combine Intermediate A (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of DME and water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target kinase inhibitor.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesized compounds, based on typical yields for similar reactions and representative inhibitory concentrations for pyrazole-based p38 MAP kinase inhibitors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Synthetic StepYield (%)Target KinaseIC₅₀ (nM)
Intermediate A C₉H₁₆BrN₃246.15Nucleophilic Substitution75--
Target Inhibitor C₁₅H₂₀FN₃261.34Suzuki Coupling65p38α MAP Kinase50

In Vitro Kinase Inhibition Assay

Protocol 3: p38α MAP Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against p38α MAP kinase using a luminescence-based assay.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound

  • DMSO (for compound dilution)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the inhibitor dilution, and the p38α kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway

The synthesized inhibitor is designed to target p38 MAP kinase, a key component of a signaling cascade that responds to cellular stress and inflammatory cytokines.

G MAP3K MAPKKK (e.g., TAK1, ASK1) MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAP Kinase MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Synthesized Inhibitor Inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion

The provided application notes and protocols demonstrate a practical approach to the synthesis of pyrazole-based kinase inhibitors using this compound as a key intermediate. The described synthetic route, involving nucleophilic substitution and Suzuki-Miyaura coupling, offers a versatile strategy for generating a library of potential kinase inhibitors for screening and lead optimization. The detailed protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of 4-bromo-1-(2-chloroethyl)-1H-pyrazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic derivatization of the pyrazole scaffold is a key approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis and derivatization of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a versatile building block for generating a library of compounds for Structure-Activity Relationship (SAR) studies. The bromine atom at the C4-position and the chloroethyl group at the N1-position offer two orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around the pyrazole core.

The protocols outlined below describe the synthesis of the starting material, followed by two primary derivatization strategies: Suzuki-Miyaura cross-coupling at the C4-position and nucleophilic substitution on the chloroethyl side chain. A hypothetical SAR study targeting a generic G-Protein Coupled Receptor (GPCR) is presented, complete with quantitative data and a detailed protocol for a radioligand displacement assay.

Experimental Protocols

Synthesis of this compound (Starting Material)

This two-step procedure involves the bromination of 1H-pyrazole followed by N-alkylation.

Step 1: Synthesis of 4-bromo-1H-pyrazole

  • Materials: 1H-pyrazole, Bromine, Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1H-pyrazole (1.0 eq) in a 2M aqueous solution of NaOH (2.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add bromine (1.0 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole as a solid. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: N-alkylation of 4-bromo-1H-pyrazole with 1-bromo-2-chloroethane

  • Materials: 4-bromo-1H-pyrazole, 1-bromo-2-chloroethane, Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Water, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add powdered potassium carbonate (1.5 eq).

    • Add 1-bromo-2-chloroethane (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.

Derivatization at the C4-Position via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the 4-bromo position with various aryl and heteroaryl boronic acids.[1][2]

  • Materials: this compound, Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and potassium carbonate (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the mixture to 80-90 °C under an inert atmosphere and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl/heteroaryl-1-(2-chloroethyl)-1H-pyrazole derivative.

Derivatization of the 1-(2-chloroethyl) Side Chain via Nucleophilic Substitution

This protocol details the reaction of the terminal chloride with various nucleophiles, such as amines or thiols.

  • Materials: 4-substituted-1-(2-chloroethyl)-1H-pyrazole, Nucleophile (e.g., secondary amine, thiol), Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N), Acetonitrile or DMF, Ethyl acetate (EtOAc), Water, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the 4-substituted-1-(2-chloroethyl)-1H-pyrazole (1.0 eq) in acetonitrile or DMF.

    • Add the desired nucleophile (1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

    • Heat the reaction mixture to 50-60 °C and stir for 6-10 hours, monitoring by TLC.

    • Upon completion, cool the mixture and dilute with water.

    • Extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final derivative.

Biological Assay: Radioligand Displacement Assay for a Hypothetical GPCR Target

This protocol is for determining the binding affinity (IC₅₀ and subsequently Ki) of the synthesized compounds for a hypothetical G-protein coupled receptor.[3][4][5]

  • Materials: Cell membranes expressing the target GPCR, Radioligand specific for the target GPCR (e.g., [³H]-ligand), Synthesized pyrazole derivatives, Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), Non-specific binding control (a high concentration of a known unlabeled ligand), 96-well filter plates, Scintillation fluid, Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the synthesized pyrazole derivatives in the assay buffer.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the serially diluted test compounds.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of control against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Hypothetical SAR Data for Pyrazole Derivatives Targeting a GPCR

The following tables summarize the hypothetical binding affinities of a series of derivatized this compound compounds against a generic GPCR target.

Table 1: SAR of C4-Position Modifications (R¹)

Compound IDR¹ (at C4-position)R² (at N1-side chain)IC₅₀ (nM)
1 -Br-CH₂CH₂Cl>10000
2a -Phenyl-CH₂CH₂Cl850
2b -4-Methoxyphenyl-CH₂CH₂Cl420
2c -4-Chlorophenyl-CH₂CH₂Cl680
2d -2-Thienyl-CH₂CH₂Cl550

Table 2: SAR of N1-Side Chain Modifications (R²)

Compound IDR¹ (at C4-position)R² (at N1-side chain)IC₅₀ (nM)
3a -4-Methoxyphenyl-CH₂CH₂-N(CH₃)₂150
3b -4-Methoxyphenyl-CH₂CH₂-Morpholine85
3c -4-Methoxyphenyl-CH₂CH₂-Piperidine110
3d -4-Methoxyphenyl-CH₂CH₂-S-Phenyl230

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization cluster_analysis Analysis and SAR start 1H-Pyrazole step1 Bromination start->step1 intermediate 4-bromo-1H-pyrazole step1->intermediate step2 N-alkylation with 1-bromo-2-chloroethane intermediate->step2 product This compound step2->product der_c4 Suzuki-Miyaura Coupling (C4-position) product->der_c4 der_n1 Nucleophilic Substitution (N1-side chain) product->der_n1 bioassay Radioligand Displacement Assay (GPCR) der_c4->bioassay der_n1->bioassay data_analysis Data Analysis (IC50, Ki) bioassay->data_analysis sar SAR Studies data_analysis->sar

Caption: Overall experimental workflow for the synthesis and SAR studies.

Hypothetical GPCR Signaling Pathway

gpcr_signaling ligand Pyrazole Derivative (Agonist/Antagonist) gpcr GPCR ligand->gpcr Binds g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: A representative Gs-coupled GPCR signaling cascade.

Structure-Activity Relationship (SAR) Logic

sar_logic cluster_modifications Structural Modifications core Core Scaffold This compound mod_r1 Modify R¹ (C4-position) core->mod_r1 mod_r2 Modify R² (N1-side chain) core->mod_r2 activity Biological Activity (e.g., GPCR Binding Affinity) mod_r1->activity mod_r2->activity sar Structure-Activity Relationship activity->sar optimization Lead Optimization sar->optimization

References

Application Notes and Protocols for the N-alkylation of 4-bromopyrazole with 1-bromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-bromopyrazole with 1-bromo-2-chloroethane to synthesize 4-bromo-1-(2-chloroethyl)-1H-pyrazole. This key intermediate is valuable in medicinal chemistry and drug development, serving as a versatile scaffold for further functionalization. The protocols outlined below describe two effective methods: a classical base-mediated approach and a phase-transfer catalysis (PTC) method, offering flexibility based on laboratory equipment and desired reaction conditions.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely found in pharmacologically active molecules. The substituent on the pyrazole nitrogen plays a crucial role in modulating the biological activity and physicochemical properties of the resulting compounds. The title compound, this compound, incorporates a reactive chloroethyl group, enabling further synthetic modifications, and a bromo substituent at the C4-position, which can be utilized for cross-coupling reactions to introduce molecular diversity.

Reaction Scheme

The N-alkylation of 4-bromopyrazole with 1-bromo-2-chloroethane proceeds via the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution on the alkylating agent. Due to the differential reactivity of the bromine and chlorine atoms in 1-bromo-2-chloroethane, the alkylation is expected to occur selectively at the more reactive C-Br bond.

G cluster_0 N-alkylation Reaction 4-bromopyrazole 4-Bromopyrazole plus1 + 4-bromopyrazole->plus1 1-bromo-2-chloroethane 1-Bromo-2-chloroethane plus1->1-bromo-2-chloroethane arrow1 -> 1-bromo-2-chloroethane->arrow1 product This compound arrow1->product base Base (e.g., K2CO3, NaOH) Solvent (e.g., DMF, Acetone) arrow1->base

Caption: General reaction scheme for the N-alkylation of 4-bromopyrazole.

Experimental Protocols

Two primary methods for the N-alkylation of 4-bromopyrazole are presented below. The choice of method may depend on factors such as desired reaction time, scale, and available reagents.

Protocol 1: Base-Mediated N-Alkylation

This protocol employs a common and cost-effective base, potassium carbonate, in a polar aprotic solvent.

Materials:

  • 4-Bromopyrazole

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (1.5 eq.).

  • Add 1-bromo-2-chloroethane (1.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method can be advantageous for its mild reaction conditions and potentially higher yields, sometimes even under solvent-free conditions.[1]

Materials:

  • 4-Bromopyrazole

  • 1-Bromo-2-chloroethane

  • Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (optional)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromopyrazole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add 1-bromo-2-chloroethane (1.1 eq.) to the mixture. Toluene can be added as a solvent (0.5 M), or the reaction can be run under solvent-free conditions.

  • Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final product.

Data Presentation

The following table summarizes the key parameters for the described protocols. The yield is an expected value based on similar reactions reported in the literature for N-alkylation of halo-pyrazoles.

ParameterProtocol 1: Base-MediatedProtocol 2: Phase-Transfer Catalysis
Base Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Solvent DMFToluene or Solvent-free
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 60-70 °CRoom Temperature
Reaction Time 4-6 hours8-12 hours
Expected Yield GoodGood to Excellent

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: Expected signals include two triplets for the ethylene protons (-CH₂-CH₂-) and two singlets for the pyrazole ring protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the pyrazole ring and the ethyl group are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₅H₆BrClN₂, MW: 209.47 g/mol ) should be observed.[2]

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H, C=C, and C-N bonds of the pyrazole ring are expected.

Experimental Workflow and Logic Diagrams

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine 4-bromopyrazole, base, and solvent add_alkyl_halide Add 1-bromo-2-chloroethane reagents->add_alkyl_halide stir Stir at specified temperature add_alkyl_halide->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography characterization Characterize by NMR, MS, IR chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway Synthetic Pathway start 4-Bromopyrazole intermediate Deprotonated Pyrazole (Anion) start->intermediate Base product This compound intermediate->product SN2 Attack alkylating_agent 1-Bromo-2-chloroethane alkylating_agent->product

Caption: Simplified reaction mechanism for the N-alkylation of 4-bromopyrazole.

References

Synthesis of 4-Aryl-1-(2-chloroethyl)-1H-pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-1-(2-chloroethyl)-1H-pyrazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the introduction of aryl and chloroethyl moieties can modulate biological activity, offering opportunities for the development of novel drug candidates.[1][2][3][4][5]

Application Notes

The synthesis of 4-aryl-1-(2-chloroethyl)-1H-pyrazoles is typically achieved through a two-step process. The first step involves the construction of the 4-aryl-1H-pyrazole core, which can be accomplished via several established methods, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The second step is the N-alkylation of the resulting pyrazole with a suitable 2-chloroethylating agent, such as 1,2-dichloroethane.

Key Considerations:

  • Regioselectivity: In cases where unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines are used, the formation of regioisomers is possible. Careful control of reaction conditions and purification are necessary to isolate the desired isomer.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction yield and purity of the final product. Optimization of these parameters is often required for specific substrates.

  • Purification: Chromatographic techniques, such as column chromatography, are frequently employed to purify the intermediate and final products. Recrystallization can also be an effective method for obtaining highly pure compounds.

Potential Applications:

The 4-aryl-1-(2-chloroethyl)-1H-pyrazole scaffold is a versatile building block for the synthesis of more complex molecules. The chloroethyl group can serve as a reactive handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4][5] Therefore, compounds of this class are of great interest for screening in various biological assays.

Experimental Protocols

A generalized two-step synthesis for 4-aryl-1-(2-chloroethyl)-1H-pyrazoles is outlined below. This protocol should be adapted and optimized for specific target molecules.

Step 1: Synthesis of 4-Aryl-1H-pyrazoles

This step focuses on the synthesis of the 4-aryl-1H-pyrazole intermediate. A common method involves the reaction of an α-aryl-β-dicarbonyl compound with hydrazine hydrate.

Protocol 1: Synthesis of 4-Phenyl-1H-pyrazole

  • Materials:

    • 3-phenyl-2,4-pentanedione

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Alkylation of 4-Aryl-1H-pyrazoles

This step involves the introduction of the 2-chloroethyl group onto the pyrazole nitrogen.

Protocol 2: Synthesis of 1-(2-Chloroethyl)-4-phenyl-1H-pyrazole

  • Materials:

    • 4-Phenyl-1H-pyrazole (from Step 1)

    • 1,2-Dichloroethane

    • Sodium hydroxide or potassium carbonate (base)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

    • Solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • To a solution of 4-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent, add a base such as powdered sodium hydroxide or potassium carbonate (2-3 equivalents).

    • Add 1,2-dichloroethane, which acts as both the alkylating agent and a solvent.

    • Optionally, a phase-transfer catalyst can be added to facilitate the reaction.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic base.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired 1-(2-chloroethyl)-4-phenyl-1H-pyrazole.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 4-Aryl-1H-pyrazoles

EntryAryl Group1,3-Dicarbonyl PrecursorHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)
1Phenyl3-Phenyl-2,4-pentanedioneHydrazine hydrateEthanolReflux485
24-Chlorophenyl3-(4-Chlorophenyl)-2,4-pentanedioneHydrazine hydrateAcetic Acid100282
34-Methoxyphenyl3-(4-Methoxyphenyl)-2,4-pentanedioneHydrazine hydrateEthanolReflux588

Table 2: Representative Reaction Conditions and Yields for the N-Alkylation of 4-Aryl-1H-pyrazoles

Entry4-Aryl-1H-pyrazoleAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
14-Phenyl-1H-pyrazole1,2-DichloroethaneNaOH1,2-DichloroethaneReflux1275
24-(4-Chlorophenyl)-1H-pyrazole1,2-DichloroethaneK₂CO₃AcetonitrileReflux1078
34-(4-Methoxyphenyl)-1H-pyrazole1,2-DichloroethaneNaOH1,2-DichloroethaneReflux1472

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Aryl-1H-pyrazole cluster_step2 Step 2: N-Alkylation Start1 Start Reactants1 Aryl-1,3-dicarbonyl + Hydrazine Start1->Reactants1 Reaction1 Reflux in Solvent (e.g., Ethanol) Reactants1->Reaction1 Workup1 Solvent Removal & Aqueous Work-up Reaction1->Workup1 Purification1 Purification (Chromatography/ Recrystallization) Workup1->Purification1 Product1 4-Aryl-1H-pyrazole Purification1->Product1 Reactants2 4-Aryl-1H-pyrazole + 1,2-Dichloroethane + Base Product1->Reactants2 Intermediate Start2 Start Start2->Reactants2 Reaction2 Reflux in Solvent Reactants2->Reaction2 Workup2 Filtration & Solvent Removal Reaction2->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2 Product2 4-Aryl-1-(2-chloroethyl)- 1H-pyrazole Purification2->Product2

Caption: General workflow for the two-step synthesis of 4-aryl-1-(2-chloroethyl)-1H-pyrazoles.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_application Potential Applications A Aryl-1,3-dicarbonyl C 4-Aryl-1H-pyrazole A->C + H₂O B Hydrazine B->C + H₂O F 4-Aryl-1-(2-chloroethyl)-1H-pyrazole C->F - HX D 1,2-Dichloroethane D->F - HX E Base E->F - HX G Further Functionalization F->G H Biological Screening F->H I Drug Discovery Lead G->I H->I

Caption: Logical relationship from synthesis to potential applications of 4-aryl-1-(2-chloroethyl)-1H-pyrazoles.

References

Application Notes and Protocols for Cyclization Reactions of the 2-Chloroethyl Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties. One versatile synthetic handle is the N-(2-chloroethyl) group. This functional group is a precursor for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These resulting bicyclic and tricyclic structures are of significant interest in drug discovery as they introduce conformational rigidity and novel pharmacophoric features.

This document provides detailed application notes and experimental protocols for two key types of intramolecular cyclization reactions involving the 2-chloroethyl group on a pyrazole ring:

  • O-Alkylation: Cyclization of 1-(2-haloethyl)-1H-pyrazol-5-ol derivatives to form pyrazolo[3,2-b]oxazole systems.

  • N-Alkylation (Quaternization): Cyclization of 1-(2-chloroethyl)-1H-pyrazoles to form 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium salts.

These fused pyrazole derivatives have applications as enzyme inhibitors, receptor ligands, and are valuable intermediates in the synthesis of more complex molecules.

General Reaction Pathways

The cyclization of N-(2-chloroethyl)pyrazoles is typically an intramolecular nucleophilic substitution (SNi). The reaction pathway is dictated by the nature of the nucleophile present on the pyrazole core.

General_Reaction_Pathways cluster_0 Intramolecular Cyclization Start 1-(2-Chloroethyl)pyrazole Derivative Pathway1 O-Alkylation (e.g., from 5-hydroxypyrazole) Start->Pathway1 Base (e.g., KOH) Internal O-nucleophile Pathway2 N-Alkylation (Intramolecular Quaternization) Start->Pathway2 Heat Internal N-nucleophile SideProduct Elimination Product (1-Vinylpyrazole) Start->SideProduct Strong, bulky base Product1 Fused Pyrazolo-oxazole (e.g., Pyrazolo[3,2-b]oxazole) Pathway1->Product1 Product2 Fused Pyrazolium Salt (e.g., Dihydropyrazolo[1,2-a]pyrazolium) Pathway2->Product2

Figure 1: General overview of competing cyclization and elimination pathways for 1-(2-chloroethyl)pyrazole derivatives.

Application Note 1: Synthesis of Pyrazolo[3,2-b]oxazoles via Intramolecular O-Alkylation

The cyclization of 1-(2-haloethyl)-5-hydroxypyrazole derivatives provides an efficient route to 2,3-dihydropyrazolo[3,2-b]oxazoles. This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group at the C5 position acts as an internal nucleophile. The reaction is typically base-mediated and can be in competition with dehydrohalogenation, which leads to the formation of 1-vinylpyrazoles. The choice of base and reaction conditions is critical to favor cyclization over elimination.

Experimental Workflow

O_Alkylation_Workflow Start 1. Prepare Solution Dissolve 1-(2-bromoethyl)- 5-hydroxypyrazole in Ethanol Step2 2. Add Base Add Potassium Hydroxide (KOH) solution Start->Step2 Step3 3. Reaction Reflux the mixture Step2->Step3 Step4 4. Monitoring Monitor reaction progress by TLC Step3->Step4 Step5 5. Work-up Cool, filter, and concentrate the filtrate Step4->Step5 Reaction complete Step6 6. Purification Purify the crude product (e.g., chromatography or recrystallization) Step5->Step6 End 7. Characterization Obtain pure 2,3-Dihydropyrazolo- [3,2-b]oxazole Step6->End

Figure 2: Experimental workflow for the synthesis of 2,3-dihydropyrazolo[3,2-b]oxazoles.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 2,3-dihydro-(6-methyl)pyrazolo[3,2-b]oxazole.

Materials:

  • 1-(2-Bromoethyl)-3-methyl-1H-pyrazol-5-ol

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-bromoethyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq) in absolute ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide (1.1 eq) in ethanol.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the precipitated potassium bromide. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 2,3-dihydro-(6-methyl)pyrazolo[3,2-b]oxazole.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Quantitative Data

The competition between cyclization and elimination is highly dependent on the substituents on the pyrazole ring.

Starting MaterialProductReaction ConditionsYield (%)Reference
1-(2-Bromoethyl)-3-methyl-1H-pyrazol-5-ol2,3-Dihydro-6-methylpyrazolo[3,2-b]oxazoleKOH, Ethanol, RefluxModerate[1]
1-(2-Bromoethyl)-3-phenyl-1H-pyrazol-5-ol2,3-Dihydro-6-phenylpyrazolo[3,2-b]oxazoleKOH, Ethanol, RefluxModerate[1]
5-Benzoyloxy-1-(2-bromoethyl)-3-methyl-1H-pyrazole5-Hydroxy-3-methyl-1-vinylpyrazole (Elimination)NaOtBu, t-BuOHGood[1]

Note: Specific yield percentages were not detailed in the abstract and would require consulting the full primary literature.

Application Note 2: Synthesis of Dihydropyrazolo[1,2-a]pyrazolium Salts via Intramolecular N-Alkylation

The N-2 atom of the pyrazole ring can act as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl side chain. This intramolecular N-alkylation, or quaternization, results in the formation of a fused cationic heterocyclic system, namely a 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium salt. This reaction is typically promoted by heat and does not require a base. The resulting pyrazolium salts are precursors to N-heterocyclic carbenes (NHCs) and can exhibit biological activity in their own right.

Reaction Mechanism

N_Alkylation_Mechanism Reactant 1-(2-Chloroethyl)pyrazole TS Transition State (Intramolecular SN2) Reactant->TS Heat (Δ) Solvent (e.g., Acetonitrile) Product 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium Chloride TS->Product Ring Closure & Chloride expulsion

Figure 3: Mechanism for the intramolecular N-alkylation of a 1-(2-chloroethyl)pyrazole.

Detailed Experimental Protocol

This is a general protocol for the intramolecular quaternization of N-substituted pyrazoles.

Materials:

  • 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole

  • Acetonitrile (or another suitable polar aprotic solvent like DMF)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in dry acetonitrile.

  • Reaction: Heat the solution to reflux.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR. The disappearance of the starting material and the appearance of a new, more polar spot (or characteristic shifts in the NMR spectrum) indicate product formation.

  • Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Precipitation: If the product precipitates upon cooling, it can be collected by filtration. If it remains in solution, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: The resulting solid pyrazolium salt is often pure enough after precipitation and washing with a non-polar solvent. If necessary, it can be recrystallized from a suitable solvent pair (e.g., ethanol/ether).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ionic nature of the product will be evident in its physical properties (high melting point, solubility in polar solvents).

Quantitative Data

Quantitative data for this specific transformation is not widely available in survey literature and requires specific experimental investigation. However, analogous intermolecular N-alkylation reactions of pyrazoles typically proceed in good to excellent yields.

Starting MaterialProductReaction ConditionsExpected Yield
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole5,7-Dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chlorideAcetonitrile, RefluxGood to High
1-(2-Chloroethyl)-1H-pyrazole2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chlorideDMF, HeatGood

Safety Information

  • 2-Chloroethyl derivatives are alkylating agents and should be handled with care as they are potentially toxic and mutagenic. All manipulations should be performed in a well-ventilated fume hood.

  • Bases such as potassium hydroxide are corrosive.

  • Solvents like ethanol, acetonitrile, and DMF are flammable and have associated toxicities.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The 2-chloroethyl group on a pyrazole ring is a valuable functional handle for creating fused heterocyclic systems through intramolecular cyclization. By carefully selecting the pyrazole precursor and reaction conditions, researchers can selectively synthesize either neutral pyrazolo-oxazole systems or cationic pyrazolium salts. These protocols provide a foundation for the exploration and development of novel, structurally complex molecules for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the bromination of 1H-pyrazole to yield 4-bromopyrazole. The second step is the N-alkylation of 4-bromopyrazole with a suitable 2-chloroethylating agent, such as 1,2-dichloroethane or 2-chloroethanol, typically under basic conditions.

Q2: Why is N-alkylation of 4-bromopyrazole challenging? A2: The N-alkylation of unsymmetrically substituted pyrazoles can sometimes be challenging due to the similar nucleophilicity of the two nitrogen atoms.[1] However, for 4-bromopyrazole, the molecule is symmetric with respect to the nitrogen atoms, so regioselectivity is not an issue. The primary challenges are ensuring complete deprotonation and avoiding side reactions.

Q3: What are the key safety precautions for this synthesis? A3: Brominating agents like elemental bromine are highly corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Alkylating agents like 1,2-dichloroethane can be toxic and carcinogenic.[2] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) if anhydrous conditions are required.

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the N-Alkylation Step

  • Q: My N-alkylation of 4-bromopyrazole is resulting in a very low yield. What are the potential causes and how can I fix this?

  • A: Low yields in this step can stem from several factors. Here is a systematic approach to troubleshooting:

    • Base Strength & Solubility : Ensure the base used is strong enough to deprotonate the pyrazole completely. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] If using carbonate bases, ensure they are finely powdered and dry. Poor solubility of the base can hinder the reaction; switching to a more polar aprotic solvent like DMF or DMSO can improve this.[1]

    • Anhydrous Conditions : The reaction must be run under strictly anhydrous conditions, especially when using highly reactive bases like NaH. Any moisture can quench the base and the pyrazole anion.

    • Reaction Temperature : If the reaction is sluggish, a moderate increase in temperature (e.g., to 70-90°C) can enhance the reaction rate.[5] However, excessively high temperatures can lead to byproduct formation.

    • Purity of Starting Materials : Verify the purity of your 4-bromopyrazole and the alkylating agent. Impurities in the starting material can lead to unwanted side reactions.[3][4]

Issue 2: Formation of Impurities

  • Q: I am observing significant impurity spots on my TLC plate. What are these and how can I prevent them?

  • A: Impurity formation is a common problem.

    • Bis-alkylation : Although less common with a 1:1 stoichiometry, excess alkylating agent can potentially lead to the formation of a quaternary pyrazolium salt. Use a slight excess of the pyrazole or maintain a strict 1:1 ratio of reactants.

    • Elimination Products : The 2-chloroethyl group can undergo elimination to form a vinyl group under strongly basic conditions or high temperatures. Using a milder base or lower reaction temperature can mitigate this.

    • Decomposition : Discoloration of the reaction mixture (e.g., turning yellow or brown) may indicate the decomposition of reagents or intermediates.[4] Running the reaction under an inert atmosphere can sometimes prevent oxidative side reactions.

Issue 3: Difficulty in Product Purification

  • Q: How can I effectively purify the final product, this compound?

  • A:

    • Aqueous Work-up : After the reaction is complete, a standard aqueous work-up is necessary to remove the base and other inorganic salts. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Column Chromatography : The most effective method for purification is silica gel column chromatography.[3][6] A solvent system of ethyl acetate and hexane is typically effective for eluting pyrazole derivatives. The polarity can be adjusted based on TLC analysis.

    • Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]

Data Presentation

The tables below summarize typical reaction conditions for the two-step synthesis.

Table 1: Bromination of 1H-Pyrazole

ParameterCondition ACondition B
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent Acetonitrile (MeCN)Acetic Acid (AcOH)
Temperature Room Temperature0°C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%90-98%

Table 2: N-Alkylation of 4-Bromopyrazole

ParameterCondition A (PTC)Condition B (Aprotic Solvent)
Alkylating Agent 2-Chloroethanol1,2-Dichloroethane
Base 50% aq. NaOHSodium Hydride (NaH)
Catalyst Tetrabutylammonium bromide (TBAB)None
Solvent Toluene / WaterAnhydrous DMF
Temperature 70-80°CRoom Temperature to 60°C
Reaction Time 8-12 hours6-10 hours
Typical Yield 70-80%75-85%

Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrazole

  • Reactant Preparation : In a round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Bromine Addition : Cool the flask to 0°C in an ice bath. Add a solution of elemental bromine (1.0 eq) in acetic acid dropwise over 30 minutes with vigorous stirring.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up : Pour the reaction mixture into ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-bromopyrazole.

Protocol 2: Synthesis of this compound

  • Reactant Preparation : To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Pyrazole Addition : Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF dropwise to the suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution stops.

  • Alkylation : Cool the mixture back to 0°C and add 1,2-dichloroethane (1.1 eq) dropwise.

  • Reaction : Heat the reaction mixture to 60°C and stir for 6-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Work-up : Cool the reaction to 0°C and carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and wash sequentially with water (3 times) and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate this compound.

Mandatory Visualizations

Synthesis_Workflow Overall Synthesis Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation Start 1H-Pyrazole Reagents1 Br2, Acetic Acid Start->Reagents1 1. Add Reagents Product1 4-Bromopyrazole Reagents1->Product1 2. React & Purify Reagents2 1. NaH, DMF 2. ClCH2CH2Cl Product1->Reagents2 3. Add Reagents Product2 This compound Reagents2->Product2 4. React & Purify

Caption: A diagram illustrating the two-step synthesis workflow.

Troubleshooting_Low_Yield Troubleshooting: Low N-Alkylation Yield Start Low Yield Observed Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Poor Reactivity? Start->Cause2 Cause3 Degraded Reagents? Start->Cause3 Solution1 Use stronger base (NaH) Ensure anhydrous conditions Use polar aprotic solvent (DMF) Cause1->Solution1 Solution2 Increase reaction temperature Increase reaction time Monitor via TLC Cause2->Solution2 Solution3 Verify purity of starting materials Use freshly opened/purified reagents Cause3->Solution3

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-bromo-1-(2-chloroethyl)-1H-pyrazole from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a heterocyclic organic compound.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 663941-72-8[2]
Molecular Formula C₅H₆BrClN₂[2]
Molecular Weight 209.47 g/mol [2]
Typical Purity Min. 95%[2]

Q2: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include:

  • Unreacted Starting Materials: Such as 4-bromo-1H-pyrazole.

  • Side-Reaction Products: A significant byproduct can be 4-bromo-1-vinyl-1H-pyrazole, formed via dehydrochlorination of the 2-chloroethyl group.[3]

  • Regioisomers: Depending on the synthetic route, regioisomers can be a common challenge in pyrazole synthesis.[4]

  • Colored Impurities: Discoloration of the reaction mixture can occur due to the formation of byproducts, especially if the reaction becomes acidic or if oxidative processes take place.[4]

Q3: What are the primary methods for purifying this compound?

The primary purification methods are:

  • Column Chromatography: Typically using silica gel is an effective method for separating the target compound from impurities.[4][5]

  • Recrystallization: This is a common and effective technique for purifying pyrazole derivatives.[4][6]

  • Extraction: Liquid-liquid extraction can be used as an initial purification step to remove certain impurities.[6]

  • Acid Salt Crystallization: The pyrazole can be dissolved, reacted with an acid to form a salt, and then crystallized to achieve purification.[7]

Troubleshooting Guide

Q4: My final yield is very low. What are the possible causes and solutions?

Low yields in pyrazole synthesis and purification can stem from several factors.[4]

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.[4]
Side Reactions Optimize reaction conditions (temperature, solvent, pH) to minimize the formation of byproducts like regioisomers or the dehydrochlorinated product.[4]
Product Loss During Work-up If using extraction, ensure the correct solvent polarity and pH are used to prevent the product from remaining in the aqueous layer. Perform multiple extractions.
Product Loss During Chromatography The compound may be adsorbing irreversibly to the silica gel. Consider deactivating the silica with triethylamine or using neutral alumina.[6]
Inefficient Crystallization Ensure the chosen solvent system is optimal. The product should be soluble in the hot solvent and insoluble in the cold solvent. Try adding a seed crystal to induce crystallization.[4]

Q5: TLC analysis shows a persistent impurity spot close to my product spot. How can I remove it?

This is a common challenge, often due to structurally similar impurities.

  • If the impurity is less polar (higher Rf): This could be the 4-bromo-1-vinyl-1H-pyrazole byproduct. Optimize your column chromatography by using a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio) to improve separation.

  • If the impurity is more polar (lower Rf): This might be the unreacted 4-bromo-1H-pyrazole. A slightly more polar solvent system during chromatography can help. Alternatively, an acid wash during the work-up may remove this more basic starting material.

  • Try a different purification technique: If chromatography fails, attempt recrystallization with various solvent systems (e.g., ethanol/water, ethyl acetate, isopropanol).[6] Sometimes changing the purification principle from adsorption (chromatography) to solubility (crystallization) is highly effective.

Q6: The purified product is a yellow oil that won't crystallize. What should I do?

The yellow color suggests the presence of colored impurities.[4] The oily nature indicates it may be impure or a low-melting solid.

  • Remove Colored Impurities: Try washing the crude product solution with activated charcoal before final solvent removal.[4]

  • Induce Crystallization:

    • Seed Crystals: Add a tiny crystal of pure product to the supersaturated solution.[4]

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Solvent Systems: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity appears, then cool slowly.[6]

  • Re-purify: If crystallization fails, the product is likely still impure. Re-purify using column chromatography with a very shallow gradient to maximize separation.

Q7: My compound seems to be decomposing on the silica gel column. How can I avoid this?

Pyrazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica Gel: Prepare the silica slurry for the column in your eluent containing a small amount of triethylamine (~1%).[6] This will neutralize the acidic sites on the silica.

  • Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase.[6]

  • Avoid Chromatography: Rely on non-chromatographic methods. Attempt purification by recrystallization or acid salt formation and crystallization.[6][7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a starting mixture of 9:1 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move towards 7:3 Hexane:Ethyl Acetate) to elute the product.[8]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane).[6] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[4]

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow and Troubleshooting Diagrams

G Figure 1: General Purification Workflow A Crude Reaction Mixture B Work-up (e.g., Quench, Extraction) A->B C Crude Product (Oil or Solid) B->C D Purification Method C->D E Column Chromatography D->E Choice 1 F Recrystallization D->F Choice 2 G TLC/NMR Analysis E->G F->G H Pure Fractions Combined G->H Pure K Impure Product G->K Impure I Solvent Evaporation H->I J Pure Crystalline Product I->J K->D Re-purify G Figure 2: Troubleshooting Decision Tree A Start: Crude Product Obtained B Is yield acceptable? A->B C Review reaction conditions and work-up procedure. B->C No D Proceed to Purity Check B->D Yes C->D E Is product pure by TLC/NMR? D->E F Final Product Isolated E->F Yes G Identify issue E->G No H Decomposing on Silica? G->H Decomposition I Persistent Impurity? G->I Impurity J Oily / Won't Crystallize? G->J Physical Form K Use deactivated silica/alumina or switch to recrystallization. H->K L Optimize chromatography gradient or try recrystallization. I->L M Re-purify, then try different crystallization solvents. J->M K->E Retry L->E Retry M->E Retry

References

Technical Support Center: Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most prevalent byproduct is the undesired regioisomer, 4-bromo-2-(2-chloroethyl)-2H-pyrazole . This arises from the alkylation of the N2 nitrogen of the pyrazole ring instead of the desired N1 nitrogen. Another common byproduct is 4-bromo-1-vinyl-1H-pyrazole , which can form through the elimination of hydrogen chloride from the 2-chloroethyl side chain of the target molecule, particularly under basic conditions.[1]

Q2: What factors influence the formation of the N2-alkylated regioisomer?

A2: The ratio of N1 to N2 alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by substituents on the pyrazole ring, affects their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the reaction. For instance, the use of different bases can alter the ionic character of the pyrazole anion, thereby influencing the site of alkylation.

Q3: How can the formation of 4-bromo-1-vinyl-1H-pyrazole be minimized?

A3: The formation of the vinyl byproduct is a result of an elimination reaction (dehydrochlorination). To minimize its formation, consider the following:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base can favor the desired substitution reaction over elimination.

  • Temperature Control: Lowering the reaction temperature can disfavor the elimination reaction, which typically has a higher activation energy than substitution.

  • Reaction Time: Minimizing the reaction time can reduce the exposure of the product to conditions that promote elimination.

Q4: How can I separate the desired this compound from its N2-regioisomer?

A4: The separation of N1 and N2 regioisomers can be challenging due to their similar physical properties. Silica gel column chromatography is the most commonly reported method for their separation. The choice of eluent system is critical and may require optimization.

Q5: What analytical techniques are suitable for characterizing the product and identifying byproducts?

A5: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for differentiating between the N1 and N2 isomers by observing through-space correlations between the protons of the ethyl group and the protons on the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired N1-isomer 1. Formation of a significant amount of the N2-regioisomer.1a. Modify reaction conditions: Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, CH3CN, THF). 1b. Consider using a bulkier protecting group on a pyrazole substituent if possible to sterically hinder the N2 position.
2. Incomplete reaction.2a. Increase reaction time or temperature, but monitor for an increase in byproduct formation. 2b. Ensure the starting materials are pure and dry.
Presence of 4-bromo-1-vinyl-1H-pyrazole in the product mixture 1. The base used is too strong or not sterically hindered, promoting elimination.1a. Switch to a weaker or bulkier base (e.g., use K2CO3 instead of NaOH). 1b. Use milder reaction conditions (lower temperature).
2. Prolonged reaction time or high temperature.2a. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty in separating N1 and N2 isomers by column chromatography 1. Inappropriate solvent system for chromatography.1a. Perform a systematic screening of different eluent mixtures with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). 1b. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.
Presence of unreacted 4-bromopyrazole 1. Insufficient amount of alkylating agent or base.1a. Use a slight excess (1.1-1.5 equivalents) of 1-bromo-2-chloroethane and the base.
2. Deactivation of the base by moisture.2a. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N2 or Ar).

Experimental Protocols

General Protocol for the N-alkylation of 4-bromopyrazole

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • 4-bromopyrazole

  • 1-bromo-2-chloroethane

  • Base (e.g., Potassium Carbonate (K2CO3), Sodium Hydride (NaH), or Cesium Carbonate (Cs2CO3))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN))

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Solvents for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine solution

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add 1-bromo-2-chloroethane (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to separate the desired N1-isomer from the N2-isomer and other impurities.

Visualizations

Byproduct_Formation_Pathway 4-Bromopyrazole 4-Bromopyrazole Alkylation Alkylation 4-Bromopyrazole->Alkylation Desired Product This compound Alkylation->Desired Product N1 attack N2-Isomer 4-bromo-2-(2-chloroethyl)-2H-pyrazole Alkylation->N2-Isomer N2 attack Elimination Elimination Desired Product->Elimination -HCl Vinyl Byproduct 4-bromo-1-vinyl-1H-pyrazole Elimination->Vinyl Byproduct

Caption: Byproduct formation pathways in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Troubleshooting Start Start Reaction N-Alkylation Start->Reaction Crude Product Crude Product Reaction->Crude Product Analysis NMR / LC-MS Analysis Crude Product->Analysis Problem Low Yield or Impurities? Analysis->Problem Check_Isomers High N2-Isomer? Problem->Check_Isomers Yes Check_Elimination Vinyl Byproduct? Problem->Check_Elimination Yes Check_StartingMaterial Unreacted Starting Material? Problem->Check_StartingMaterial Yes Purification Purification Problem->Purification No Optimize_Conditions Optimize Base/Solvent/Temp Check_Isomers->Optimize_Conditions Check_Elimination->Optimize_Conditions Check_StartingMaterial->Optimize_Conditions

References

Technical Support Center: Challenges in the N-Alkylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of 4-bromopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of 4-bromopyrazole.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired N-alkylated 4-bromopyrazole. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the N-alkylation of 4-bromopyrazole can arise from several factors, including incomplete deprotonation, insufficiently reactive alkylating agents, or suboptimal reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential CauseSuggested Solutions
Incomplete Deprotonation - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure anhydrous conditions, as water can quench the pyrazolate anion.
Low Reactivity of Alkylating Agent - Switch to a more reactive alkyl halide (I > Br > Cl). - Add a catalytic amount of NaI or KI to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Poor Solubility of Reactants - Change to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the pyrazole salt.
Suboptimal Temperature - Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Question: My reaction is producing a mixture of N1 and N2 alkylated isomers of 4-bromopyrazole that are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is the primary challenge in the N-alkylation of unsymmetrical pyrazoles.[1] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[2]

Potential CauseSuggested Solutions to Favor N1-Alkylation (Less Hindered Nitrogen)Suggested Solutions to Favor N2-Alkylation (More Hindered Nitrogen)
Steric Hindrance - Use a bulkier alkylating agent. The larger group will preferentially attack the less sterically hindered N1 position.- This is generally less favored under standard conditions.
Reaction Conditions - Use a strong, non-coordinating base like NaH in a non-polar solvent such as THF. - Employ weaker bases like K₂CO₃ in a polar aprotic solvent like DMF or acetone.- The use of specific catalysts, such as magnesium-based Lewis acids (e.g., MgBr₂), has been reported to favor N2-alkylation for some pyrazole substrates.
Electronic Effects - The 4-bromo substituent has a modest electronic effect on the two nitrogen atoms.- Not directly controllable through simple electronic modifications of the starting material.
Issue 3: Difficulty in Product Purification

Question: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

Answer: The separation of N-alkylated pyrazole regioisomers is a common challenge due to their similar physical properties.

Potential CauseSuggested Solutions
Similar Polarity of Isomers - Optimize Chromatography: Use a long column with a shallow solvent gradient. Consider using a different stationary phase (e.g., alumina) or solvent system. - Recrystallization: If the products are crystalline, fractional recrystallization can be an effective purification method. - Preparative HPLC or SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[3]
Residual Starting Material - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - A basic or acidic wash during the work-up can help remove unreacted 4-bromopyrazole.
Byproduct Formation - Over-alkylation can sometimes occur, leading to quaternary pyrazolium salts. Use of stoichiometric amounts of the alkylating agent can minimize this.

Frequently Asked Questions (FAQs)

What are the main challenges in the N-alkylation of 4-bromopyrazole?

The primary challenge is controlling the regioselectivity to obtain either the N1- or N2-alkylated isomer exclusively.[1] This is because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity. Other challenges include achieving high yields, especially with less reactive alkylating agents, and the potential for side reactions.

How does the 4-bromo substituent influence the reaction?

The bromine atom at the 4-position is an electron-withdrawing group, which slightly reduces the overall nucleophilicity of the pyrazole ring compared to unsubstituted pyrazole. However, its position is symmetrical with respect to the two nitrogen atoms, so it does not significantly influence the N1 versus N2 selectivity based on electronic effects. The main utility of the 4-bromo substituent is as a handle for further functionalization, for example, in cross-coupling reactions.

How do I choose the right base for my reaction?

The choice of base is critical and can influence both the reaction rate and regioselectivity.

  • Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole, which can be beneficial for less reactive alkylating agents. Reactions with NaH are typically performed in anhydrous aprotic solvents like THF or DMF.

  • Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with more reactive alkylating agents like benzyl bromide or allyl bromide. These are generally safer and easier to handle than NaH.

What is the role of the solvent in controlling regioselectivity?

The solvent can influence the position of the cation associated with the pyrazolate anion, which in turn can affect which nitrogen atom is more accessible for alkylation.

  • Polar aprotic solvents like DMF and acetonitrile can solvate the cation, leading to a "freer" pyrazolate anion.

  • Less polar solvents like THF may result in a tighter ion pair, which can enhance the influence of steric factors.

Are there any known side reactions to be aware of?

Besides the formation of regioisomers, potential side reactions include:

  • Over-alkylation: If an excess of a highly reactive alkylating agent is used, the product can be further alkylated to form a quaternary pyrazolium salt.

  • Elimination: With secondary or tertiary alkyl halides, elimination to form an alkene can compete with the desired substitution reaction, especially at higher temperatures or with sterically hindered bases.

  • Reactions involving the bromo group: While generally stable under typical N-alkylation conditions, very harsh conditions or the presence of certain catalysts could potentially lead to reactions at the C-Br bond.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazoles
Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCE80477[4]
4-Chloropyrazole4-Methoxybenzyl trichloroacetimidateCSA1,2-DCE80492[4]
4-IodopyrazoleAllyl bromide20% aq. NaOHAcetoneRT1-4High (not specified)[5]
Pyrazolen-Butyl bromideKOHToluene (PTC)601.592[5]

CSA: Camphorsulfonic acid; 1,2-DCE: 1,2-Dichloroethane; RT: Room Temperature; PTC: Phase-Transfer Catalysis.

Table 2: Regioselectivity in the One-Pot Synthesis of 4-Bromopyrazole Derivatives

This table summarizes the regioselective synthesis of various 4-bromo-N-arylpyrazoles.

Aryl GroupTime (min)Product(s) (Yield %)Regioisomeric Ratio (N1:N2)Reference
MeMePh73a (98%)N/A (symmetrical)[6][7]
MeMep-Cl-Ph103b (96%)N/A (symmetrical)[6][7]
PhMePh153e (90%)Major isomer formed[6][7]
CF₃MePh< 13i + 4i (15:80)1:5.3[6][7]

Adapted from Alinezhad et al. The reaction involves a one-pot synthesis from a 1,3-dicarbonyl, an arylhydrazine, and a brominating agent.[6][7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Bromopyrazole using a Strong Base

This protocol is suitable for a wide range of alkyl halides.

Materials:

  • 4-Bromopyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq.).

  • Add anhydrous DMF to dissolve the pyrazole (concentration of ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation of 4-Bromopyrazole

This method is often high-yielding and uses milder conditions.[5]

Materials:

  • 4-Bromopyrazole

  • Alkyl halide (e.g., n-butyl bromide, benzyl chloride)

  • Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromopyrazole (1.0 eq.), powdered KOH (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add toluene to achieve a concentration of ~0.5 M of the pyrazole.

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Stir the mixture vigorously at the desired temperature (e.g., 60 °C) for 1-6 hours, monitoring by TLC.

  • After cooling to room temperature, add water to dissolve the inorganic salts.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G Troubleshooting Workflow for N-Alkylation of 4-Bromopyrazole cluster_yield Low Yield Troubleshooting cluster_regio Regioselectivity Troubleshooting cluster_purification Purification Troubleshooting start Start: N-Alkylation of 4-Bromopyrazole check_yield Check Reaction Outcome (TLC/LCMS) start->check_yield low_yield Low or No Yield? check_yield->low_yield regio_issue Mixture of Isomers? low_yield->regio_issue No check_base Increase Base Strength (e.g., NaH) low_yield->check_base Yes purification_issue Purification Difficulty? regio_issue->purification_issue No sterics Modify Sterics (Bulky Alkylating Agent for N1) regio_issue->sterics Yes success Successful Alkylation purification_issue->success No chromatography Optimize Chromatography purification_issue->chromatography Yes check_alkylating_agent Use More Reactive Alkyl Halide (R-I) check_base->check_alkylating_agent check_temp Increase Temperature check_alkylating_agent->check_temp check_solvent Improve Solubility (DMF/DMSO) check_temp->check_solvent check_solvent->check_yield conditions Adjust Conditions (Base/Solvent) sterics->conditions conditions->check_yield recrystallize Attempt Recrystallization chromatography->recrystallize prep_hplc Consider Prep-HPLC/SFC recrystallize->prep_hplc prep_hplc->success

Caption: Troubleshooting workflow for the N-alkylation of 4-bromopyrazole.

G Decision Pathway for Regioselective N-Alkylation cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Desired Regioisomer? n1_isomer N1-Alkylated Pyrazole (Less Hindered) start->n1_isomer N1 n2_isomer N2-Alkylated Pyrazole (More Hindered) start->n2_isomer N2 steric_control Use Sterically Bulky Alkylating Agent n1_isomer->steric_control catalyst_control Use Directing Catalyst (e.g., Mg-based Lewis Acid) n2_isomer->catalyst_control base_solvent_n1 Use Strong, Non-coordinating Base (e.g., NaH in THF) steric_control->base_solvent_n1 less_common Generally less favored; Requires specific methods catalyst_control->less_common

Caption: Decision pathway for achieving regioselective N-alkylation.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the Suzuki coupling of 4-bromopyrazoles.

Troubleshooting Guide

This guide addresses common challenges and side reactions encountered during the Suzuki coupling of 4-bromopyrazoles in a question-and-answer format.

Question 1: I'm observing low to no conversion of my 4-bromopyrazole starting material. What are the likely causes and how can I improve the reaction?

Answer: Low conversion in the Suzuki coupling of 4-bromopyrazoles can stem from several factors, primarily related to catalyst activity and reaction conditions. The C4 position of the pyrazole ring can be less reactive compared to other positions.[1]

Here are key areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. For less reactive heteroaryl halides like 4-bromopyrazoles, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.[1][2] Consider using more robust systems with bulky, electron-rich phosphine ligands which can promote the rate-limiting oxidative addition step.[1][2]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate. Milder inorganic bases are often effective for couplings involving nitrogen-containing heterocycles.[1][2]

  • Solvent System: The solvent must be appropriate for dissolving the reactants and facilitating the catalytic cycle. Aprotic solvents are generally preferred.[1] It is also crucial to ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Table: Low Conversion of 4-Bromopyrazole

ParameterSuboptimal ConditionRecommended OptimizationExpected Outcome
Catalyst/Ligand Pd(PPh₃)₄Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2).[1][3]Increased rate of oxidative addition and higher conversion.
Base Weak or insoluble baseScreen milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1][2] Ensure at least 2-3 equivalents are used.[2]Efficient activation of the boronic acid for transmetalation.
Solvent Protic solvents (e.g., alcohols) or non-degassed solventUse degassed aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water.[1][2]Minimizes catalyst deactivation and side reactions.
Temperature Too low (e.g., room temp.)Increase the temperature incrementally, for example, to 80-100 °C.[4]Overcomes the activation energy barrier for the reaction.

Question 2: My primary side product is the debrominated pyrazole. How can I minimize this side reaction?

Answer: Debromination is a common side reaction in Suzuki couplings of heteroaryl halides.[1] This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. Several factors can influence the extent of debromination.

  • N-H Acidity of the Pyrazole: For unprotected pyrazoles, the N-H proton is acidic. The resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen can significantly reduce this side reaction.[1]

  • Choice of Base and Solvent: Strong bases and certain solvents can exacerbate debromination.

  • Catalyst System: The choice of ligand can influence the propensity for dehalogenation.

Troubleshooting Table: Minimizing Debromination

ParameterCondition Promoting DebrominationRecommended OptimizationExpected Outcome
Pyrazole Substrate Unprotected 4-bromopyrazoleProtect the pyrazole nitrogen (e.g., with Boc, SEM, or benzyl groups).[1]Suppression of the dehalogenation pathway.[1]
Base Strong inorganic bases (e.g., NaOH, KOH)[1]Use milder inorganic bases like K₃PO₄ or CsF.[1]Reduced rate of the side reaction.
Ligand Triphenylphosphine (PPh₃)Employ bulky, electron-rich phosphines (e.g., XPhos, SPhos).[1]These ligands can favor the desired cross-coupling over dehalogenation.
Solvent Protic solvents (e.g., alcohols)Use aprotic solvents like dioxane or toluene.[1]Aprotic solvents are generally preferred for Suzuki couplings.[1]

Question 3: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is another frequent side reaction. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial to minimize homocoupling.[1]

  • Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to initial homocoupling during its reduction to the active Pd(0) species.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.

Troubleshooting Table: Reducing Boronic Acid Homocoupling

ParameterCondition Promoting HomocouplingRecommended OptimizationExpected Outcome
Atmosphere Reaction performed open to airPerform the reaction under an inert atmosphere (e.g., Argon, Nitrogen) after thoroughly degassing the solvent.[1]Minimizes oxidation of the Pd(0) catalyst.
Boronic Acid Excess boronic acidUse a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.Reduces the concentration of the species undergoing homocoupling.
Temperature Excessively high temperatureOptimize the temperature to the minimum required for efficient cross-coupling.Decreased rate of the homocoupling side reaction.

Question 4: My boronic acid is decomposing, leading to low yields. How can I address this issue?

Answer: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common issue, particularly with electron-rich or heteroaryl boronic acids.[4][5] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]

Troubleshooting Table: Mitigating Protodeboronation

ParameterCondition Promoting ProtodeboronationRecommended OptimizationExpected Outcome
Solvent System Aqueous base in a protic solventUse anhydrous conditions or a biphasic system with minimal water.[1]Reduced rate of hydrolysis of the boronic acid.
Base Strong aqueous bases (e.g., NaOH, K₂CO₃ in water)Use anhydrous bases like powdered K₃PO₄ or CsF.[1]Minimizes base-promoted protodeboronation.
Boronic Acid Derivative Boronic acidUse a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1][4]Slower release of the boronic acid in situ can minimize its decomposition.
Reaction Conditions High temperature and long reaction timeOptimize for a lower temperature and shorter reaction time if possible.[1]Less time for the decomposition side reaction to occur.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids

This protocol is adapted from a reported procedure for the Suzuki coupling of 4-bromopyrazole.[1]

Materials:

  • 4-bromopyrazole (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • XPhos Pd G2 (6-7 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add 4-bromopyrazole, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Table of Expected Yields for Suzuki Coupling of 4-Bromopyrazole with Various Boronic Acids [1]

Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h. Yields are for the isolated product.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-Trifluoromethylphenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling of 4-Bromopyrazole check_conversion Is starting material consumed? start->check_conversion low_conversion Low Conversion Issues check_conversion->low_conversion No side_reactions Side Reaction Issues check_conversion->side_reactions Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) low_conversion->optimize_catalyst optimize_base Optimize Base (e.g., K3PO4) low_conversion->optimize_base optimize_conditions Optimize Temp./Solvent (e.g., 100°C, Dioxane) low_conversion->optimize_conditions end Improved Yield optimize_catalyst->end optimize_base->end optimize_conditions->end check_debromination Debromination? side_reactions->check_debromination protect_NH Protect Pyrazole N-H check_debromination->protect_NH Yes check_homocoupling Boronic Acid Homocoupling? check_debromination->check_homocoupling No protect_NH->end degas_reaction Ensure Inert Atmosphere (Degas Solvents) check_homocoupling->degas_reaction Yes check_protodeboronation Protodeboronation? check_homocoupling->check_protodeboronation No degas_reaction->end use_boronic_ester Use Boronic Ester (e.g., pinacol ester) check_protodeboronation->use_boronic_ester Yes check_protodeboronation->end No use_boronic_ester->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling of 4-bromopyrazoles.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex R1-X oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L_n-R2 pd2_complex->pd2_r1r2 R2-B(OR)2 Base transmetalation Transmetalation pd2_r1r2->pd0 product R1-R2 pd2_r1r2->product reductive_elimination Reductive Elimination reactants 4-Bromopyrazole (R1-X) + Boronic Acid (R2-B(OR)2) base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 4-bromopyrazole sluggish or not going to completion?

A1: The C4 position of the pyrazole ring can be less reactive.[1] To improve a sluggish reaction, ensure your palladium catalyst is active; using a pre-catalyst can be beneficial. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary for coupling with heteroaryl bromides.[1] Additionally, ensure your reagents are pure and the solvent is anhydrous, as impurities and water can deactivate the catalyst.

Q2: Do I need to protect the N-H of my 4-bromopyrazole?

A2: While successful couplings have been reported with unprotected 4-bromopyrazole, N-protection can be highly advantageous.[1] As mentioned in the troubleshooting guide, an unprotected N-H can lead to debromination side reactions.[1] If you are observing significant debromination, protecting the nitrogen is a recommended strategy.

Q3: What are the best general conditions to start with for a Suzuki coupling of a new 4-bromopyrazole substrate?

A3: A good starting point would be to use a modern catalyst system known for its effectiveness with heteroaryl halides. For example, a combination of a palladium pre-catalyst like XPhos Pd G2, a mild base such as K₃PO₄, in an aprotic solvent like 1,4-dioxane with a small amount of water, at a temperature of around 100 °C.[1] It is always advisable to perform a small-scale reaction first to test these conditions before proceeding to a larger scale.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis can often accelerate Suzuki coupling reactions, reduce reaction times, and in some cases, improve yields.[3][6] If you have access to a microwave reactor, it is a viable option to screen for improved reaction conditions.

References

preventing dehalogenation in cross-coupling reactions of 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during cross-coupling reactions of 4-bromopyrazoles.

Troubleshooting Guide

Dehalogenation, the undesired removal of the bromine atom from the pyrazole ring, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product. This guide offers a systematic approach to diagnose and mitigate this issue in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Issue: Significant Dehalogenation (Hydrodehalogenation) Observed

Symptoms:

  • Formation of the corresponding unprotected pyrazole as a major byproduct.

  • Low yield of the desired coupled product.

  • Inconsistent reaction outcomes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with 4-bromopyrazoles?

4-Bromopyrazoles can be susceptible to dehalogenation (hydrodehalogenation) due to the electronic nature of the pyrazole ring and the potential for the N-H proton to participate in side reactions.[1] The resulting pyrazolate anion can influence the catalyst's activity and promote the undesired removal of the bromine atom.[1]

Q2: How does the choice of ligand affect dehalogenation?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Insufficiently electron-rich or sterically hindering phosphine ligands may not promote reductive elimination (the desired bond-forming step) efficiently, leading to competing dehalogenation pathways.

Solution: Switching to bulkier, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the desired coupling pathway and suppress dehalogenation.[2]

Q3: Which bases are recommended to prevent dehalogenation?

Strong bases can promote hydrodehalogenation.[2] Weaker inorganic bases are generally a better choice to minimize this side reaction.

Solution: Employ weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of stronger bases such as NaOtBu, NaOH, or KOH.[1][2]

Q4: What is the role of the solvent in dehalogenation?

Protic solvents or the presence of water can act as a hydride source, leading to hydrodehalogenation.[3][4]

Solution: Ensure the use of anhydrous aprotic solvents like dioxane, toluene, or THF. While a mixture of a polar aprotic solvent like dioxane with a small amount of water is often effective for Suzuki couplings, minimizing the water content can be critical.[2][4]

Q5: Can the reaction temperature influence the extent of dehalogenation?

Yes, higher reaction temperatures can favor the dehalogenation side reaction.[2]

Solution: It is advisable to reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst system rather than increasing the heat.[2]

Q6: Does protecting the pyrazole N-H group help in preventing dehalogenation?

Yes, protecting the acidic N-H proton of the pyrazole ring can significantly suppress or even eliminate dehalogenation.[1][5] The unprotected pyrazole can form a pyrazolate anion that may interfere with the catalytic cycle.[1]

Solution: Protect the pyrazole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1][5]

Competing Reaction Pathways

CompetingPathways Start Ar-Pd(II)-Br Complex Transmetalation Transmetalation Start->Transmetalation Desired Pathway Hydride_Capture Hydride Capture Start->Hydride_Capture Undesired Pathway Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Transmetalation Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Hydride_Capture Intermediate_Coupling Ar-Pd(II)-R Transmetalation->Intermediate_Coupling Intermediate_Dehalogenation Ar-Pd(II)-H Hydride_Capture->Intermediate_Dehalogenation Product Desired Product (Ar-R) Intermediate_Coupling->Product Reductive Elimination Byproduct Dehalogenated Byproduct (Ar-H) Intermediate_Dehalogenation->Byproduct Reductive Elimination

Caption: Competing cross-coupling and dehalogenation pathways.

Data Summary

The following table summarizes the key parameters and their recommended adjustments to minimize dehalogenation in cross-coupling reactions of 4-bromopyrazoles.

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1][2]Promotes faster reductive elimination over dehalogenation.[2]
Base Strong bases (e.g., NaOtBu, NaOH, KOH)[2]Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1][2]Reduces the rate of competitive hydrodehalogenation pathways.[2]
Solvent Protic or wet solvents[2]Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)[2]Minimizes the presence of hydride sources.[3][4]
Temperature High temperatures[2]Lower temperatures[2]Dehalogenation is often favored at elevated temperatures.[2]
Substrate Unprotected pyrazole N-H[1]N-protected pyrazole (e.g., N-Boc, N-SEM)[1][5]Prevents the formation of pyrazolate anions that can interfere with the catalyst.[1]
Halogen Iodo-pyrazoles[6]Bromo- or Chloro-pyrazoles[6]Iodo-derivatives have a higher propensity for dehalogenation.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole with Minimized Dehalogenation

This protocol is a generalized procedure based on best practices to limit dehalogenation. Optimization for specific substrates is recommended.

Materials:

  • N-protected 4-bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (1.1-1.2 equiv relative to Pd)

  • Weak inorganic base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-protected 4-bromopyrazole, arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous solvent. Allow the mixture to pre-form for 10-15 minutes.

  • Add the catalyst solution to the reaction vessel, followed by the remaining anhydrous solvent.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges commonly encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.[1]

Q2: What primary factors influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors:[2][3][4]

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for initial nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl group.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the substituted hydrazine and the reactivity of the dicarbonyl compound.[1][2] Acid catalysis is common in the Knorr synthesis.[3][4]

    • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, protic solvents may favor the formation of one regioisomer, while aprotic solvents may favor another.[5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to ethanol.[6]

    • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regiomeric ratio.[1][7]

Q3: Are there alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Yes, several alternative methods offer improved regiochemical control:

  • 1,3-Dipolar Cycloadditions: Reactions such as the cycloaddition of diazo compounds with alkynes or alkenes can provide highly functionalized pyrazoles with excellent regioselectivity.[8] Similarly, the reaction of sydnones with alkynes has been developed for the regioselective synthesis of pyrazoles.[9]

  • Synthesis from Enaminones: Using β-enaminones, derived from 1,3-dicarbonyls, can direct the initial attack of the hydrazine to the ketonic carbon, ensuring the formation of a single regioisomer.[1][10]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method is highly effective for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1][11]

  • Multi-component Reactions: Various multi-component reactions have been developed for the regioselective synthesis of polysubstituted pyrazoles, often under mild and efficient conditions.[12][13][14]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single regioisomer under the current conditions.

Solutions:

  • Modify Reaction Conditions:

    • Solvent Change: Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP. This has been shown to significantly enhance regioselectivity.[6]

    • pH Adjustment: If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can favor reaction at the less nucleophilic nitrogen. Conversely, basic conditions might favor the more nucleophilic nitrogen.[1]

    • Temperature Variation: Experiment with different reaction temperatures to determine if the reaction is under kinetic or thermodynamic control and if this can be exploited to favor one isomer.[1][7]

  • Change the Synthetic Strategy:

    • Use a Dicarbonyl Surrogate: Convert your 1,3-dicarbonyl into a β-enaminone. The less electrophilic nature of the enamine functionality will direct the initial hydrazine attack to the ketone, providing a single regioisomer.[1]

    • Adopt a More Regioselective Method: Consider a different synthetic approach, such as a 1,3-dipolar cycloaddition or the reaction of an N-alkylated tosylhydrazone with a terminal alkyne, which offer inherent regiochemical control.[1][8][11]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The intrinsic properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

Solutions:

  • Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to alter the selectivity of the Knorr-type synthesis, utilize a method that provides unambiguous regiocontrol. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent option for preparing 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1][11]

  • Utilize a Dicarbonyl Surrogate with Pre-defined Reactivity: Synthesizing a β-enaminone from your 1,3-dicarbonyl precursor will direct the initial nucleophilic attack of the hydrazine to the ketonic carbon, thus ensuring the formation of the desired regioisomer.[1]

  • Investigate Regiodivergent Conditions: For some substrates, it's possible to switch the regioselectivity by changing the reaction conditions. For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acidic conditions in toluene yield the 5-aminopyrazole, while basic conditions in ethanol produce the 3-aminopyrazole.[15]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

Solution: Chromatographic Separation

Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1][16]

Protocol for Separation:

  • TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Column Chromatography: Once an optimal solvent system is identified, perform silica gel column chromatography on the mixture.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify and combine the fractions containing the pure desired isomer.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regiomeric ratio of pyrazoles synthesized from 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

EntrySolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)
1EtOH252440:60
2TFE25185:15
3HFIP25197:3

Data adapted from The Journal of Organic Chemistry.[6]

Regioisomer A is the 1-methyl-3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole. Regioisomer B is the 1-methyl-5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general method for the synthesis of N-methylpyrazoles with improved regioselectivity using a fluorinated alcohol as the solvent.[6]

Materials:

  • 1,3-Diketone (1.0 mmol)

  • Methylhydrazine (1.2 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-diketone (1.0 mmol) in HFIP (5 mL) in a round-bottom flask.

  • Add methylhydrazine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazole regioisomer.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol provides a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.[11]

Materials:

  • N-Alkylated tosylhydrazone (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.0 mmol)

  • 18-crown-6 (0.1 mmol)

  • Pyridine (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the N-alkylated tosylhydrazone (0.5 mmol) and terminal alkyne (0.6 mmol) in pyridine (2 mL), add 18-crown-6 (0.1 mmol) and t-BuOK (1.0 mmol).

  • Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with EtOAc (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Reaction_Mechanism Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Pathway B Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways from an unsymmetrical 1,3-diketone.

Troubleshooting_Flowchart Start Poor Regioselectivity (Mixture of Isomers) Q_Conditions Have you optimized reaction conditions? Start->Q_Conditions A_Solvent Change Solvent (e.g., EtOH to HFIP) Q_Conditions->A_Solvent No Q_Strategy Is regioselectivity still poor? Q_Conditions->Q_Strategy Yes A_Temp Vary Temperature A_Solvent->Q_Strategy A_pH Adjust pH (Acid/Base catalysis) A_Temp->Q_Strategy A_pH->Q_Strategy A_Surrogate Use a 1,3-Dicarbonyl Surrogate (e.g., Enaminone) Q_Strategy->A_Surrogate Yes End High Regioselectivity Achieved Q_Strategy->End No A_Alternative Switch to an inherently regioselective method A_Surrogate->End A_Alternative->End

Caption: Troubleshooting flowchart for poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the N-alkylation of 4-bromo-1H-pyrazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane, in the presence of a base.

Q2: What are the primary challenges in the N-alkylation of 4-bromo-1H-pyrazole?

A2: The main challenge is controlling regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers which can be difficult to separate.[1] Steric and electronic effects, as well as reaction conditions, play a crucial role in determining the isomeric ratio.[1][2]

Q3: How can I favor the formation of the desired N1-alkylated isomer, this compound?

A3: To promote N1-alkylation, consider the following strategies:

  • Choice of Base and Solvent: The combination of the base and solvent can significantly influence the regioselectivity.[1]

  • Steric Hindrance: While 4-bromo-1H-pyrazole is symmetric at the C3 and C5 positions, the choice of a suitable alkylating agent is crucial.[1]

Q4: What are common impurities in the synthesis of this compound?

A4: Common impurities include the unreacted starting material (4-bromo-1H-pyrazole), the undesired N2-alkylated regioisomer, and potentially dialkylated pyrazolium salts, especially if the reaction is not carefully controlled.

Q5: What purification methods are effective for isolating this compound?

A5: Purification can typically be achieved through column chromatography on silica gel. In some cases, crystallization or distillation under reduced pressure may also be viable options for obtaining the pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient reactivity of the alkylating agent. 2. The base used is not strong enough to deprotonate the pyrazole. 3. Reaction temperature is too low or reaction time is too short.1. Consider using a more reactive alkylating agent, for example, by substituting a bromide for a chloride. 2. Switch to a stronger base such as sodium hydride (NaH). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS.
Formation of a Mixture of Regioisomers (N1 and N2 alkylation) 1. The reaction conditions do not sufficiently discriminate between the two nitrogen atoms of the pyrazole ring.[2] 2. The electronic and steric properties of the reactants and intermediates favor the formation of both isomers.1. Modify the reaction conditions. The choice of base and solvent system is critical for controlling regioselectivity.[1] For instance, using potassium carbonate in DMF or sodium hydride in THF can favor N1 alkylation.[1] 2. While challenging with an unsubstituted pyrazole, this highlights the importance of careful optimization of reaction parameters.
Formation of Side Products (e.g., dialkylation) 1. Use of excess alkylating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. 2. Perform the reaction at a lower temperature and monitor for the formation of the desired product.
Difficulty in Product Purification 1. The product and impurities have similar polarities, making chromatographic separation challenging. 2. The product is an oil and does not crystallize easily.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Attempt purification by vacuum distillation if the product is thermally stable. Alternatively, try to form a salt of the product to induce crystallization, which can then be neutralized to recover the pure product.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of 4-bromo-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-bromo-1H-pyrazole146.9710.0 g0.0681.0
1-bromo-2-chloroethane143.4010.7 g (7.4 mL)0.0751.1
Potassium Carbonate (K₂CO₃)138.2114.1 g0.1021.5
N,N-Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1H-pyrazole (10.0 g, 0.068 mol) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture until the 4-bromo-1H-pyrazole is completely dissolved.

  • Add potassium carbonate (14.1 g, 0.102 mol) to the solution.

  • Add 1-bromo-2-chloroethane (7.4 mL, 0.075 mol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Expected Yield: 75-85%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge 4-bromo-1H-pyrazole, K₂CO₃, and DMF B Add 1-bromo-2-chloroethane A->B C Heat and Stir (60-70 °C, 12-24h) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Quench with Water D->E Complete F Extract with Ethyl Acetate E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Is starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Major product is desired isomer? A1_Yes->Q2 Sol_A1_No Increase temperature/time Use stronger base (NaH) Check reagent quality A1_No->Sol_A1_No A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_A2_Yes Investigate workup/purification losses Optimize chromatography conditions A2_Yes->Sol_A2_Yes Sol_A2_No Optimize base/solvent system (e.g., NaH in THF) Screen different temperatures A2_No->Sol_A2_No

References

removal of palladium catalyst from 4-bromo-1-(2-chloroethyl)-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reactions involving the synthesis or subsequent modification of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. Achieving minimal palladium levels is critical, particularly in drug development, to meet stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[1][2]

Troubleshooting Guide

This section addresses specific issues encountered during the removal of palladium from reaction mixtures.

Issue 1: After initial filtration, the palladium levels in my product are still too high.

  • Possible Cause: The palladium species remaining in your product stream is likely homogeneous (dissolved) rather than heterogeneous (solid).[3][4] Simple filtration is effective for particulate palladium like Pd/C, but not for soluble species that can arise during cross-coupling reactions such as Suzuki, Heck, or Sonogashira.[5][6]

  • Troubleshooting Steps:

    • Employ a Scavenger: Introduce a solid-supported metal scavenger designed to bind soluble palladium.[7] Thiol- or amine-functionalized silica and polymer resins are highly effective.[3][8]

    • Activated Carbon Treatment: While sometimes less selective, activated carbon is a cost-effective option for adsorbing dissolved palladium.[3] Be aware that it may also adsorb your product, potentially reducing yields.[3]

    • Induce Precipitation: In some cases, adding an anti-solvent or a specific precipitating agent can convert soluble palladium into a filterable solid.[4]

    • Optimize Scavenging Conditions: Experiment with the scavenger amount, temperature, and treatment duration to improve efficiency.[3]

Issue 2: Significant product loss occurs during the palladium removal process.

  • Possible Cause: Your product may be non-specifically adsorbing to the purification medium, a common issue with highly functionalized molecules and adsorbents like activated carbon.[3] The pyrazole ring in your compound, being a nitrogen-containing heterocycle, might also chelate with palladium, making separation difficult and leading to co-purification with the scavenger.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium but low affinity for your product.[3]

    • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or carbon to reduce the surface area available for product adsorption.[4]

    • Adjust the Solvent: A solvent in which your product is highly soluble may decrease its tendency to adsorb onto the solid support.[3]

    • Consider Alternative Methods: If product loss remains high, explore methods like crystallization or liquid-liquid extraction, which may offer better selectivity.[3]

Issue 3: Palladium removal is inconsistent from one batch to another.

  • Possible Cause: Variability in the final oxidation state (e.g., Pd(0), Pd(II)) or coordination environment of the palladium catalyst at the end of the reaction can affect the efficiency of a given removal method.[1][3]

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure the reaction work-up procedure is consistent before starting the palladium removal step.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[1][9]

    • Implement a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single form that is more easily and consistently removed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts? A1: The primary methods for palladium removal are:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon to bind palladium.[1][3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[4][10]

  • Crystallization: Purifying the product via crystallization, leaving palladium impurities in the mother liquor.[3]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[3]

  • Chromatography: Separating the compound from the catalyst using techniques like column chromatography.[10][11]

Q2: How do I choose the right scavenger for my this compound reaction? A2: The choice depends on the nature of the palladium species and your process conditions.

  • For Pd(II) , thiol-based scavengers are generally very effective.[4]

  • For Pd(0) and other forms, scavengers like thiourea-functionalized silica or macroporous resins like MP-TMT show broad effectiveness.[9][12]

  • Given that your molecule contains a nitrogen heterocycle, it's possible for it to chelate with palladium. A scavenger with a stronger binding affinity for palladium is recommended. Screening a small panel of scavengers is the best approach to identify the most efficient one for your specific system.[4]

Q3: Is filtration through Celite® enough to remove palladium? A3: Filtration through a Celite® pad is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or palladium that has precipitated out of solution as palladium black.[4][10] It will not effectively remove soluble palladium species that may be present after a homogeneous catalysis reaction.[4]

Q4: Can activated carbon cause issues with my product? A4: Yes. While activated carbon is a widely used and inexpensive adsorbent, its main drawback is a lack of selectivity.[3] It can adsorb the desired product along with the palladium, leading to significant yield loss.[3] Its efficiency for palladium removal can also be lower than specialized scavengers.[3]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Method/Scavenger TypeTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)Key AdvantagesKey Disadvantages
Activated Carbon 300 - 1000< 1 - 50Low cost.[1]Potential for high product loss due to non-specific adsorption.[3]
Thiol-Functionalized Silica 2400≤ 16High efficiency for various Pd species, good solvent compatibility, no swelling.[8][12]Higher cost than activated carbon.
Thiourea-Functionalized Silica 150 - 220< 1Effectively removes multiple Pd species, high loading capacity.[6]Can require optimization of conditions (time, temp).
MP-TMT (Polymer Resin) 330 - 33,000< 10 - 200Very effective for a broad range of Pd species, high efficiency.[1][7]May require longer reaction times (e.g., overnight).[1][7]
Crystallization VariableVariableCan be highly effective and scalable.Efficiency is highly dependent on the compound's and impurity's solubility profiles.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal with a Silica Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: After the reaction is complete, dissolve the crude product containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane).[3]

  • Scavenger Addition: Add the silica-based scavenger (typically 4-8 molar equivalents relative to the initial palladium loading) to the solution.[13]

  • Stirring: Stir the mixture at room temperature. For more challenging cases, the temperature can be elevated to 40-60 °C. Optimal scavenging time can range from 1 to 18 hours and should be determined experimentally.[3][13]

  • Filtration: Filter the mixture through a fritted funnel or a pad of Celite® to remove the solid scavenger now bound with palladium.[3][13]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3][4]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS or a similar sensitive technique.

Protocol 2: General Procedure for Palladium Removal with Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.2 wt relative to the crude product.[1]

  • Stirring: Agitate the slurry at a suitable temperature (e.g., 25-45 °C) for a period of 1.5 to 18 hours.[1] These conditions require optimization to balance palladium removal with minimizing product loss.

  • Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. This step can be slow due to fine carbon particles.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover as much adsorbed product as possible.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

TroubleshootingWorkflow start Start: High Pd in Product check_form Is Pd species soluble or particulate? start->check_form filtration Action: Filtration via Celite check_form->filtration Particulate soluble_path Action: Use Scavenger or Activated Carbon check_form->soluble_path Soluble check_loss Is Product Loss Significant? filtration->check_loss soluble_path->check_loss optimize_scavenger Troubleshoot: - Reduce scavenger amount - Screen other scavengers - Change solvent check_loss->optimize_scavenger Yes check_consistency Is Removal Inconsistent? check_loss->check_consistency No optimize_scavenger->check_consistency standardize Troubleshoot: - Standardize work-up - Use broad-spectrum scavenger - Add pre-treatment step check_consistency->standardize Yes end_ok End: Pd Levels Acceptable check_consistency->end_ok No standardize->end_ok end_fail End: Re-evaluate Strategy

Caption: Troubleshooting workflow for palladium removal.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation & Recovery cluster_analysis Analysis dissolve 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Solid Scavenger (e.g., Functionalized Silica) dissolve->add_scavenger stir 3. Stir Mixture (1-18h, RT to 60°C) add_scavenger->stir filter 4. Filter to Remove Scavenger-Pd Complex stir->filter wash 5. Wash Filter Cake with Fresh Solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Final Product for Residual Pd (ICP-MS) concentrate->analyze

Caption: General experimental workflow for scavenger-based palladium removal.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Methods for 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and material science.

This publication offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The information presented is a synthesis of established analytical principles for halogenated heterocyclic compounds, providing a robust framework for method selection and development. While specific experimental data for this compound is not publicly available, this guide furnishes detailed, representative protocols and expected performance data to empower researchers in their analytical endeavors.

Method Performance at a Glance: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical requirements, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the anticipated quantitative performance of each technique for this analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 ng/mL
**Linearity (R²) **>0.999>0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput HighModerate
Primary Application Quantitative analysis, purity determinationIdentification, quantitation, structural elucidation

In-Depth Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the accurate quantification and purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This GC-MS method is tailored for the sensitive detection, identification, and quantification of this compound, particularly for trace-level analysis and structural confirmation.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

2. GC Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan (m/z 50-400) for identification and selected ion monitoring (SIM) for quantification.

4. Sample Preparation:

  • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and samples at the desired concentration range.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the HPLC and GC-MS analytical workflows.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phases A & B Separate Chromatographic Separation (C18 Column) MobilePhase->Separate Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify & Assess Purity Integrate->Quantify

Figure 1. HPLC Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Prepare Stock & Dilutions Inject_GC Inject Sample Sample_GC->Inject_GC Separate_GC GC Separation (Capillary Column) Inject_GC->Separate_GC Ionize Electron Ionization (EI) Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS Identify Identify by Mass Spectrum Detect_MS->Identify Quantify_SIM Quantify (SIM Mode) Detect_MS->Quantify_SIM

Figure 2. GC-MS Experimental Workflow

Comparative Analysis of Purity Determination for 4-bromo-1-(2-chloroethyl)-1H-pyrazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a key intermediate in pharmaceutical synthesis. The document outlines a detailed HPLC protocol, compares its performance with alternative analytical techniques, and presents supporting data for researchers, scientists, and drug development professionals.

Introduction to Purity Analysis of Pyrazole Derivatives

Pyrazole and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Accurate and robust analytical methods are crucial for determining the purity of these compounds, as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of pyrazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar compounds like pyrazole derivatives.[2] The following protocol is a representative method for the purity analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 206 nm.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[1] Further dilute as necessary to fall within the linear range of the detector.

Data Presentation: Comparison of Analytical Techniques

The purity of this compound can also be assessed by other analytical techniques. The table below compares the typical performance of HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for purity determination.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a stationary and a liquid mobile phase.Separation based on partitioning between a stationary and a gaseous mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Structural elucidation and quantification of major components.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower for impurity detection (typically >0.1%).
Selectivity High, tunable by mobile phase and stationary phase selection.High, dependent on column and temperature programming.High for structural differentiation, lower for isomeric impurities.
Quantification Excellent, based on peak area relative to a standard.Excellent, based on peak area relative to a standard.Good for major components, requires internal standard for accuracy.
Common Impurities Detected Starting materials, by-products (e.g., regioisomers, pyrazolines), degradation products.[3]Volatile starting materials and by-products.Structural isomers and major impurities.
Analysis Time Typically 10-30 minutes per sample.[2]Typically 10-40 minutes per sample.Typically 5-15 minutes per sample for a simple spectrum.

Alternative Analytical Techniques

While HPLC is a robust method for purity analysis, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile impurities. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability. GC-MS provides excellent sensitivity and structural information from the mass spectrum of each separated component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of pyrazole derivatives.[1] While not as sensitive as chromatographic methods for trace impurity detection, quantitative NMR (qNMR) can be a powerful primary method for determining the purity of the main component without the need for a reference standard of the analyte itself.

  • X-ray Crystallography: This technique provides unambiguous proof of the molecular structure of crystalline compounds, including their three-dimensional arrangement.[1] While not a purity analysis method in the traditional sense, it can confirm the structure of the main component and any crystalline impurities if they are present in sufficient quantity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting an appropriate analytical technique.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

A generalized workflow for the HPLC analysis of a chemical sample.

analytical_technique_selection start Purity Analysis Required volatility Is the compound volatile and thermally stable? start->volatility hplc Use HPLC volatility->hplc No gc Use GC or GC-MS volatility->gc Yes nmr Consider NMR for structural confirmation and major component assay hplc->nmr gc->nmr end Analysis Complete nmr->end

References

Comparative Spectroscopic Analysis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the characterization of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, featuring a comparative analysis of its spectroscopic data with closely related 1-substituted-4-bromopyrazoles. This document provides researchers, scientists, and drug development professionals with essential data for the identification and verification of this compound and its analogs.

Comparative Spectroscopic Data

To facilitate the characterization of this compound, the following tables present spectroscopic data for structurally similar compounds: 4-bromo-1-methyl-1H-pyrazole and other 1-substituted-4-bromopyrazoles. These compounds share the core 4-bromopyrazole scaffold, with variations in the N1-substituent, providing a valuable reference for spectral interpretation.

¹H NMR Data of 1-Substituted-4-bromopyrazoles
CompoundH-3 (ppm)H-5 (ppm)N1-Substituent Protons (ppm)Solvent
4-bromo-1-methyl-1H-pyrazole~7.5~7.53.8 (s, 3H)CDCl₃
4-bromo-3,5-dimethyl-1-phenyl-pyrazole--2.29 (s, 3H, Me), 2.31 (s, 3H, Me), 7.36-7.45 (m, 5H, Ph)CDCl₃
4-bromo-3,5-dimethyl-1-(p-chlorophenyl)-pyrazole--2.12 (s, 3H, Me), 2.30 (s, 3H, Me), 7.34-7.41 (m, 4H, Ar)CDCl₃

Note: The chemical shifts for the pyrazole protons (H-3 and H-5) in 4-bromo-1-methyl-1H-pyrazole are expected to be singlets and are often close in chemical shift.

¹³C NMR Data of 1-Substituted-4-bromopyrazoles
CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)N1-Substituent Carbons (ppm)Solvent
4-bromo-1-methyl-1H-pyrazole~139~93~128~39CDCl₃
4-bromo-3,5-dimethyl-1-phenyl-pyrazole147.5696.38139.8111.77 (Me), 12.38 (Me), 124.66, 127.81, 129.17, 137.50 (Ph)CDCl₃
4-bromo-3,5-dimethyl-1-(o-chlorophenyl)-pyrazole147.9795.24139.3910.75 (Me), 12.45 (Me), 127.69, 129.78, 130.29, 130.58, 132.32, 137.28 (Ar)CDCl₃
Mass Spectrometry Data

Mass spectrometry of brominated and chlorinated compounds is characterized by a distinctive isotopic pattern. For a compound containing one bromine atom, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] For a compound containing one chlorine atom, the [M]⁺ and [M+2]⁺ peaks will appear in an approximate 3:1 ratio.[1]

For this compound, the mass spectrum is expected to show a complex isotopic pattern for the molecular ion due to the presence of both bromine and chlorine.

Experimental Protocols

The following are general procedures for the synthesis and spectroscopic characterization of 1-alkyl-4-bromopyrazoles, which can be adapted for this compound.

Synthesis: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives[2]

This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of a solid acid catalyst, followed by bromination. For the synthesis of a 1-alkyl-4-bromopyrazole, an alkylhydrazine would be used.

Materials:

  • 1,3-dicarbonyl compound (e.g., malondialdehyde)

  • Alkylhydrazine (e.g., ethylhydrazine)

  • N-Bromosaccharin (NBSac)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

  • n-Hexane

Procedure:

  • Grind the 1,3-dicarbonyl compound (1 mmol) and the alkylhydrazine (1 mmol) with H₂SO₄/SiO₂ (0.01 g) in a mortar and pestle at room temperature.

  • After the cyclocondensation to the pyrazole is complete (monitored by TLC), add a stoichiometric amount of NBSac (1 mmol).

  • Continue grinding at the appropriate temperature until the reaction is complete (monitored by TLC).

  • Add n-hexane (7-10 mL) to the mixture and filter.

  • Wash the residue with n-hexane and evaporate the solvent from the filtrate to yield the crude 4-bromopyrazole derivative.

  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Acquire the mass spectrum in electron ionization (EI) mode.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine and chlorine should be carefully examined to confirm the elemental composition.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis and characterization of 1-substituted-4-bromopyrazoles and the logical relationship for spectral interpretation.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1,3-Dicarbonyl + Alkylhydrazine Cyclocondensation Cyclocondensation (H₂SO₄/SiO₂) Reactants->Cyclocondensation Pyrazole 1-Alkyl-1H-pyrazole Cyclocondensation->Pyrazole Bromination Bromination (NBSac) Pyrazole->Bromination Crude_Product Crude 4-bromo-1-alkyl-1H-pyrazole Bromination->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 4-bromo-1-alkyl-1H-pyrazole Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Synthetic and characterization workflow.

G cluster_data Spectroscopic Data Interpretation cluster_info Structural Information H_NMR ¹H NMR - Chemical Shifts - Multiplicities - Coupling Constants Proton_Env Proton Environments H_NMR->Proton_Env provides info on C_NMR ¹³C NMR - Chemical Shifts Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton provides info on MS Mass Spectrum - Molecular Ion Peak - Isotopic Pattern - Fragmentation Molecular_Formula Molecular Formula & Elemental Composition MS->Molecular_Formula confirms Structure Final Structure Proton_Env->Structure Carbon_Skeleton->Structure Molecular_Formula->Structure

Caption: Logic of spectral data interpretation.

References

A Comparative Analysis of 4-Iodopyrazole and 4-Bromopyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a critical step in the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials. The choice of the starting halopyrazole can significantly influence the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth, objective comparison of two key intermediates, 4-iodopyrazole and 4-bromopyrazole, in the context of common palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Reactivity Overview

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily governed by the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl.[1][2] This trend suggests that 4-iodopyrazole would be more reactive than 4-bromopyrazole. While this generally holds true, the practical outcome of a reaction can be influenced by several factors, including the specific catalytic system, the electronic nature of the substrates, and the stability of reaction intermediates.[1][2] A significant side reaction, particularly with the more reactive 4-iodopyrazole, is dehalogenation, which can lead to lower yields of the desired product.[1][3]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of 4-iodopyrazole and 4-bromopyrazole in several widely utilized palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing 4-iodo- and 4-bromopyrazole in this reaction, a nuanced picture emerges. While the C-I bond's lower dissociation energy leads to faster oxidative addition, this increased reactivity can also increase the propensity for dehalogenation, resulting in the formation of the corresponding unsubstituted pyrazole as a byproduct.[1][4] Consequently, 4-bromopyrazole can often provide higher yields of the desired coupled product.[1][3]

HalogenReactivityTypical YieldNotes
Iodo HigherModerateProne to dehalogenation side reactions, which can lower the yield of the desired product.[1]
Bromo LowerHighGenerally less susceptible to dehalogenation, often leading to higher isolated yields of the coupled product.[1]
Heck Reaction

The Heck reaction is a powerful tool for the alkenylation of aryl halides.[5] The available data suggests that 4-iodopyrazoles are effective substrates for this transformation. For 4-bromopyrazoles, the reaction can be more challenging and may require more forcing conditions or specialized catalytic systems to achieve comparable yields.[1]

HalogenReactivityTypical YieldNotes
Iodo HigherHighGenerally provides high yields under mild reaction conditions.
Bromo LowerModerateMay require higher temperatures, longer reaction times, or more sophisticated catalyst systems.[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] Similar to the Heck reaction, the higher reactivity of the C-I bond makes 4-iodopyrazole a more facile substrate for this transformation compared to 4-bromopyrazole.[1][4]

HalogenReactivityTypical YieldNotes
Iodo HigherHighGenerally provides high yields under mild reaction conditions.[1]
Bromo LowerModerate to GoodOften requires more forcing conditions to achieve high conversion.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice between 4-iodo- and 4-bromopyrazole is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner. For palladium-catalyzed reactions with alkylamines lacking a β-hydrogen, 4-bromopyrazole has been shown to be more effective.[6][7] Conversely, for copper-catalyzed aminations with alkylamines that do possess β-hydrogens, 4-iodopyrazole provides superior results.[4][6]

HalogenCatalyst SystemAmine Coupling PartnerRelative Performance
Bromo Palladium (e.g., Pd(dba)₂)Alkylamines without β-hydrogensMore effective than 4-iodopyrazole.[6][7]
Iodo Copper (e.g., CuI)Alkylamines with β-hydrogensMore effective than 4-bromopyrazole.[4][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the 4-halopyrazole (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8] A degassed solvent, such as a mixture of dioxane and water, is added.[8] The mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the 4-halopyrazole (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., DMF or THF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0-3.0 equiv.) are added.[2][9] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C.[2] Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification of the product.

General Procedure for Buchwald-Hartwig Amination (Palladium-Catalyzed)

In an inert atmosphere glovebox, a reaction vessel is charged with the 4-bromopyrazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor (e.g., Pd(dba)₂, 5-10 mol%), a suitable ligand (e.g., tBuDavePhos, 10-20 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).[2][10] Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.[2] After cooling, the reaction is quenched with water, and the product is extracted. The organic extracts are then washed, dried, and concentrated, and the product is purified.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Halopyrazole + Coupling Partner Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Coupled Product Purification->Product Reactivity_Comparison cluster_iodopyrazole 4-Iodopyrazole cluster_bromopyrazole 4-Bromopyrazole Iodo_Reactivity Higher Reactivity (Weaker C-I Bond) Iodo_Advantages Advantages: - Milder Conditions - Faster Reactions Iodo_Reactivity->Iodo_Advantages Iodo_Disadvantages Disadvantages: - Prone to Dehalogenation - Potentially Lower Yields Iodo_Reactivity->Iodo_Disadvantages Bromo_Reactivity Lower Reactivity (Stronger C-Br Bond) Bromo_Advantages Advantages: - Higher Yields (less dehalogenation) - Greater Stability Bromo_Reactivity->Bromo_Advantages Bromo_Disadvantages Disadvantages: - Harsher Conditions - Slower Reactions Bromo_Reactivity->Bromo_Disadvantages

References

A Comparative Guide to the Synthesis and Characterization of 4-bromo-1-(2-chloroethyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and its analogs. It includes a comparison of synthetic methodologies, detailed experimental protocols, and characterization data to assist researchers in selecting the most suitable approach for their specific needs. The information presented is supported by experimental data from peer-reviewed literature.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. The this compound scaffold is a valuable building block for the synthesis of more complex molecules, with the bromo- and chloroethyl- moieties providing reactive handles for further functionalization. This guide compares common synthetic routes to this and similar pyrazole analogs.

Comparison of Synthetic Methodologies

The synthesis of this compound analogs typically involves two key steps: the formation of the 4-bromopyrazole ring and the subsequent N-alkylation with a chloroethyl group. Several methods exist for each step, with varying yields, reaction times, and conditions.

Table 1: Comparison of Synthesis Methods for 4-Bromopyrazole Analogs

MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction Time (min)AdvantagesDisadvantages
One-Pot Regioselective1,3-Diketone, ArylhydrazineN-Bromosaccharin, H₂SO₄/SiO₂90-98[1]7-40[1]High yields, short reaction times, solvent-free conditions.[1]May not be suitable for all substituted 1,3-diketones.
Direct BrominationPre-formed PyrazoleN-Bromosuccinimide (NBS)VariableVariableSimple procedure for existing pyrazole scaffolds.Can lead to mixtures of products if other positions are reactive.

Table 2: Comparison of N-Alkylation Methods for 4-Bromopyrazole

MethodAlkylating AgentBase/CatalystSolventTypical Yield (%)Reaction Time (h)AdvantagesDisadvantages
Classical Base-Mediated1-Bromo-2-chloroethaneK₂CO₃, NaOH, or Cs₂CO₃DMF, AcetoneGood to Excellent4-24Cost-effective, readily available reagents.Can result in a mixture of N1 and N2 isomers.
Phase-Transfer Catalysis1-Bromo-2-chloroethaneKOH, Tetrabutylammonium bromide (TBAB)TolueneHigh2-8Mild conditions, often high yields.Catalyst may need to be removed from the final product.
Acid-Catalyzed2-Chloroethyl trichloroacetimidateCamphorsulfonic acid (CSA)DCEModerate to Good4Alternative to base-mediated methods.[2]Requires synthesis of the trichloroacetimidate reagent.[2]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of this compound analogs.

Protocol 1: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol is adapted from a solvent-free, one-pot synthesis method.[1]

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • N-Bromosaccharin

  • Silica-supported sulfuric acid (H₂SO₄/SiO₂)

  • n-Hexane

Procedure:

  • In a mortar, grind together acetylacetone (1 mmol), phenylhydrazine (1 mmol), and H₂SO₄/SiO₂ (0.01 g) at room temperature until the reaction is complete (monitored by TLC).

  • Add N-bromosaccharin (1 mmol) to the mixture and continue grinding for 7 minutes.

  • Add n-hexane (10 mL) to the reaction mixture and filter.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Characterization Data for 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole: [1]

  • Yield: 98%[1]

  • IR (liquid film, cm⁻¹): 3069, 2933, 1507, 1426, 1375, 1037[1]

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.29 (s, 3H, Me), 2.31 (s, 3H, Me), 7.36-7.40 (m, 3H, Ph), 7.44-7.45 (m, 2H, Ph)[1]

  • ¹³C NMR (100 MHz, CDCl₃) δ: 11.77, 12.38, 96.38, 124.66, 127.81, 129.17, 137.50, 139.81, 147.56[1]

  • Elemental Analysis: C 52.59%, H 4.4%, N 11.18% (Calculated: C 52.61%, H 4.42%, N 11.16%)[1]

Protocol 2: N-Alkylation of 4-Bromopyrazole with 1-Bromo-2-chloroethane (General Method)

This protocol is a general procedure for the N-alkylation of pyrazoles.

Materials:

  • 4-Bromopyrazole

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromopyrazole (1 eq.) in DMF, add K₂CO₃ (2 eq.).

  • Add 1-bromo-2-chloroethane (1.2 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Characterization Data for this compound: While a specific literature source with complete NMR data for this exact compound was not identified in the search, the following are expected chemical shifts based on analogs.

  • ¹H NMR (CDCl₃) δ (expected): ~7.5-7.6 (s, 1H, pyrazole-H), ~7.4-7.5 (s, 1H, pyrazole-H), ~4.3 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Cl).

  • ¹³C NMR (CDCl₃) δ (expected): ~139 (pyrazole-C), ~128 (pyrazole-C), ~93 (pyrazole-C-Br), ~50 (N-CH₂), ~42 (CH₂-Cl).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Mix_Reactants Mix 4-Bromopyrazole, 1-Bromo-2-chloroethane, K2CO3 in DMF Start->Mix_Reactants Stir Stir at Room Temperature (12-24h) Mix_Reactants->Stir Workup Aqueous Workup & Extraction Stir->Workup Purification Column Chromatography Workup->Purification Product 4-Bromo-1-(2-chloroethyl) -1H-pyrazole Purification->Product NMR 1H & 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Analysis Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway

Pyrazole derivatives have been shown to exhibit anti-inflammatory and anticancer activities by modulating various signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer progression.

signaling_pathway IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_IkB p50/p65-IκBα (Inactive Complex) NFkB_dimer p50/p65 (NF-κB) Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_IkB->NFkB_dimer Degradation of IκBα Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Inflammation Inflammation & Cancer Progression Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by pyrazole analogs.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical research and drug development. For a novel or synthesized compound such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole, precise structural validation is a critical step. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structure determination, alongside complementary spectroscopic techniques that offer crucial, albeit indirect, structural insights.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide will use it as a representative small organic molecule to illustrate the validation process. The principles and experimental workflows discussed are broadly applicable to the structural elucidation of similar novel chemical entities.

X-ray Crystallography: The Unambiguous Arbiter of Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry at an atomic resolution. The process, however, is contingent on the successful growth of high-quality single crystals, which can often be a significant bottleneck.[1]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a fully resolved crystal structure involves several key stages, as illustrated in the workflow diagram below.

X-ray Crystallography Workflow Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Compound_Synthesis Compound Synthesis & Purification Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Suitable Single Crystal Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Data_Processing Data Processing & Reduction Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Deposition (e.g., CCDC) Structure_Refinement->Validation Final_Structure Final 3D Molecular Structure Validation->Final_Structure

Caption: A flowchart illustrating the major steps involved in determining a molecular structure using single-crystal X-ray crystallography.

Key Experimental Protocol: Growing X-ray Quality Crystals

The critical first step is obtaining suitable crystals.[2] For a small organic molecule like this compound, several methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial, as it affects solubility and crystal packing.[3][4]

  • Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the compound's solubility, promoting crystallization at the interface.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.

Spectroscopic Methods: A Powerful Corroborative Toolkit

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine characterization, purity assessment, and providing initial structural hypotheses.[5][6][7][8] These techniques are generally faster, require less sample, and do not necessitate crystallization.

Comparison of Structural Validation Techniques

The following table summarizes the strengths and limitations of X-ray crystallography in comparison to common spectroscopic methods for the structural validation of a molecule like this compound.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Single crystal (typically >0.1 mm).[2]LowUnambiguous and definitive structural determination.[1]Crystal growth can be challenging and time-consuming.[1]
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, number of protons/carbons.~1-10 mg dissolved in a suitable deuterated solvent.HighProvides detailed information about the molecular framework in solution.[5]Does not directly provide 3D structure or bond lengths/angles.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Micrograms to nanograms.HighConfirms molecular formula and can provide clues about structural motifs.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C-H, C=N, C-Cl).~1-2 mg (solid or liquid).HighQuick and easy method to identify functional groups present in the molecule.Provides limited information on the overall molecular skeleton.
Logical Relationship of Validation Methods

The interplay between these techniques forms a logical progression in structural elucidation. Spectroscopic methods provide the initial evidence for the proposed structure, which is then definitively confirmed by X-ray crystallography.

Structural_Validation_Logic Logical Flow of Structural Validation Synthesis Synthesis of This compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopy Proposed_Structure Proposed Structure Spectroscopy->Proposed_Structure Corroborative Data Crystallography X-ray Crystallography Spectroscopy->Crystallography Provides material for crystallization Proposed_Structure->Crystallography Hypothesis Testing Confirmed_Structure Confirmed 3D Structure Crystallography->Confirmed_Structure Unambiguous Proof

Caption: The logical progression from synthesis to confirmed structure, highlighting the complementary roles of spectroscopy and crystallography.

Conclusion

The structural validation of a novel compound like this compound relies on a synergistic approach. While NMR, MS, and IR spectroscopy provide essential and rapid insights into the molecular formula, connectivity, and functional groups, they culminate in a proposed structure. It is the successful application of single-crystal X-ray crystallography that provides the unequivocal, high-resolution, three-dimensional structure, thereby transforming a structural hypothesis into a confirmed molecular reality. For researchers in drug development and materials science, a thorough understanding and application of these complementary techniques are fundamental to advancing their discoveries.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For medicinal chemists and materials scientists, the synthesis of functionalized pyrazoles is of significant interest due to their prevalence in bioactive molecules. This guide provides an objective comparison of different catalytic systems for the Suzuki coupling of 4-bromopyrazoles, supported by experimental data to facilitate catalyst selection and optimization.

Catalyst Performance Comparison

The choice of catalyst is critical for the successful Suzuki coupling of 4-bromopyrazoles. Palladium-based catalysts are the most extensively studied and utilized for this transformation. However, nickel-based systems are emerging as a cost-effective and highly active alternative. Copper-catalyzed Suzuki couplings are also a subject of investigation, though their application to 4-bromopyrazoles is less documented.

Palladium Catalysts

Palladium catalysts, particularly those incorporating bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the Suzuki coupling of often challenging heteroaryl halides like 4-bromopyrazoles. The selection of the palladium precursor, ligand, and base is crucial for achieving high yields and minimizing side reactions such as debromination.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90670-95A widely used, commercially available catalyst.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Effective for challenging substrates.[2]
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OMW-HighMicrowave irradiation can accelerate the reaction.[3]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97Buchwald precatalyst, effective for N-H pyrazoles.
P1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O10015-2061-86Good to very good yields for 4-aryl pyrazoles.[4]
Nickel Catalysts

Nickel catalysts offer a more economical alternative to palladium and have shown considerable promise for cross-coupling reactions.[5] While specific comparative data for 4-bromopyrazoles is less abundant, protocols developed for other heterocyclic halides can be adapted.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF10018~90Aryl Sulfamate[2][5]
(dppf)Ni(o-tolyl)(Cl)K₃PO₄DioxaneRT18HighAryl Sulfamate[2]
Copper Catalysts

Copper-catalyzed Suzuki-Miyaura coupling is an area of growing interest, primarily due to the low cost and low toxicity of copper. However, its application to the coupling of 4-bromopyrazoles is not yet well-established in the literature. General protocols often require higher reaction temperatures and may be more sensitive to substrate scope.

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation and optimization of synthetic methods.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄

This protocol describes a standard procedure for the Suzuki coupling of a 4-bromopyrazole derivative with an arylboronic acid using tetrakis(triphenylphosphine)palladium(0).

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed 1,4-dioxane and water mixture.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[1]

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂

This protocol provides a general method for the Suzuki coupling of an aryl halide with an arylboronic acid using a commercially available nickel catalyst.[5]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • K₃PO₄ (4.5 equiv)

  • 2-Me-THF (or tert-amyl alcohol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-bromopyrazole derivative, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a reaction vessel.

  • Add the anhydrous solvent (2-Me-THF or tert-amyl alcohol).

  • Seal the vessel and heat the reaction mixture at 100 °C for 12-18 hours.

  • After cooling, the reaction mixture can be analyzed and purified using standard techniques.

Visualizing the Suzuki Coupling Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 4-Bromopyrazole - Boronic Acid - Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (Conventional or MW) Inert_Atmosphere->Heating Reaction_Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: A typical experimental workflow for the Suzuki coupling of 4-bromopyrazoles.

Troubleshooting Common Side Reactions

A frequent challenge in the Suzuki coupling of 4-bromopyrazoles is the competing debromination of the starting material. This side reaction can be minimized by careful selection of reaction parameters.

ParameterCondition Prone to DebrominationCondition to Minimize DebrominationExpected Outcome
Pyrazole Substrate Unprotected N-HN-Protected (e.g., N-Boc)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[6]
Base Strong inorganic bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, Cs₂CO₃)Milder bases are generally less likely to promote debromination.[6]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Advanced ligands can promote the desired coupling over debromination.[6]

Conclusion

The Suzuki coupling of 4-bromopyrazoles is a versatile and powerful reaction for the synthesis of complex molecules. While traditional palladium catalysts like Pd(PPh₃)₄ are effective, modern catalytic systems employing bulky, electron-rich phosphine ligands often provide superior yields and can overcome common challenges such as substrate inactivity and debromination. For more cost-effective and sustainable approaches, nickel-based catalysts present a viable and highly active alternative that warrants further exploration for this specific transformation. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to achieve the desired outcome.

References

biological activity comparison of 4-bromo-1-(2-chloroethyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer Potential of Substituted Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A particularly interesting class of pyrazole derivatives are those functionalized with a nitrogen mustard moiety, [bis(2-chloroethyl)amine], a well-known alkylating group used in cancer chemotherapy.[2][3][4] This guide provides a comparative analysis of the biological activity of bromo-substituted and other pyrazole nitrogen mustard derivatives, with a focus on their cytotoxic effects against cancer cell lines.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic activity of a series of pyrazole nitrogen mustard nucleosides was evaluated against HeLa cells. The results, expressed as the dose producing 50% cell destruction (ID50), are summarized in the table below. The parent compounds without the nitrogen mustard group were found to be inactive.

Compound NumberR'RR''ID50 (µg/mL)
10a EthylHAcetyl0.8
10b EthylAcetylH>10
11a EthylHBenzoyl0.2
11b EthylBenzoylH>10
12a HHAcetyl0.08
12b HAcetylH>10
13a HHBenzoyl0.05
13b HBenzoylH>10

Data sourced from García-López, M. T., Herranz, R., & Alonso, G. (1979). Alkylating nucleosides. 2. Synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides. Journal of medicinal chemistry, 22(7), 807–811.[5]

Structure-Activity Relationship

The data reveals a clear structure-activity relationship among the tested pyrazole nitrogen mustard derivatives. A notable observation is the significantly higher cytotoxic activity of the 1-substituted pyrazole nucleosides (compounds with R''=H) compared to their 2-substituted isomers (compounds with R'=H). For instance, compounds 10b , 11b , 12b , and 13b all showed significantly lower activity (ID50 > 10 µg/mL) than their respective 1-substituted counterparts.

Furthermore, the nature of the substituent on the pyrazole ring and the sugar moiety influences the cytotoxic potency. The amide derivatives (12a and 13a ) demonstrated greater activity than the corresponding ester derivatives (10a and 11a ). The most potent compound in this series was 13a , with an ID50 of 0.05 µg/mL, which features an amide group and a benzoyl-protected sugar moiety.

Experimental Protocols

Synthesis of Pyrazole Nitrogen Mustard Nucleosides

The synthesis of the pyrazole nitrogen mustard nucleosides involved the reaction of the corresponding bromomethylpyrazole derivatives with bis(2-chloroethyl)amine.[5] The starting bromomethylpyrazoles were glycosylated with poly-O-acetylated or poly-O-benzoylated sugars to yield the respective nucleosides.[5]

Cytotoxicity Assay

The cytostatic activity of the synthesized compounds was determined against HeLa cell cultures. The assay measures the concentration of the compound required to cause 50% destruction of the cell monolayer (ID50).[5] While the original paper does not detail the specific assay used, a standard modern method for determining cytotoxicity is the MTT assay.

MTT Assay Protocol:

  • Cell Plating: Adherent cancer cells (e.g., HeLa) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[6][7]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting cell viability against compound concentration.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Glycosylation cluster_intermediate Intermediate cluster_reaction2 Mustard Addition cluster_final Final Product Bromomethylpyrazole Bromomethylpyrazole Glycosylation Reaction Glycosylation Reaction Bromomethylpyrazole->Glycosylation Reaction Protected Sugar Protected Sugar Protected Sugar->Glycosylation Reaction Pyrazole Nucleoside Pyrazole Nucleoside Glycosylation Reaction->Pyrazole Nucleoside Reaction with bis(2-chloroethyl)amine Reaction with bis(2-chloroethyl)amine Pyrazole Nucleoside->Reaction with bis(2-chloroethyl)amine Pyrazole Nitrogen Mustard Nucleoside Pyrazole Nitrogen Mustard Nucleoside Reaction with bis(2-chloroethyl)amine->Pyrazole Nitrogen Mustard Nucleoside

Caption: Synthetic pathway for pyrazole nitrogen mustard nucleosides.

Mechanism of Action: DNA Alkylation

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The bis(2-chloroethyl)amino group forms a highly reactive aziridinium ion, which then reacts with nucleophilic sites on DNA, particularly the N7 position of guanine. This can lead to DNA damage, cross-linking, and ultimately, apoptosis (programmed cell death).

G Pyrazole_Mustard Pyrazole Nitrogen Mustard Aziridinium Aziridinium Ion Formation Pyrazole_Mustard->Aziridinium DNA_Alkylation Alkylation of DNA (Guanine N7) Aziridinium->DNA_Alkylation DNA_Damage DNA Damage & Cross-linking DNA_Alkylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for pyrazole nitrogen mustards.

References

A Researcher's Guide to Regioselective N-Alkylation of Pyrazoles: A Side-by-Side Comparison of N1 vs. N2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of pyrazole scaffolds is a critical step in the synthesis of novel therapeutics. The inherent challenge lies in controlling the site of alkylation on the pyrazole ring, as the two adjacent nitrogen atoms (N1 and N2) exhibit similar nucleophilicity, often leading to a mixture of regioisomers. This guide provides a comprehensive comparison of synthetic strategies to achieve selective N1 versus N2 alkylation of pyrazoles, supported by experimental data and detailed protocols.

The regiochemical outcome of pyrazole N-alkylation is a delicate balance of steric and electronic factors, reaction conditions, and the nature of the alkylating agent.[1] Alkylation typically occurs at the less sterically hindered nitrogen atom.[1] Furthermore, the electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens, thereby directing the reaction pathway.[1]

Comparative Analysis of N1 and N2 Alkylation Strategies

The choice of base, solvent, and catalyst plays a pivotal role in directing the alkylation to the desired nitrogen atom. Below is a summary of various reaction conditions and their impact on regioselectivity.

Alkylation PositionReagents and ConditionsRegioisomeric Ratio (N1:N2)Yield (%)Reference
N1-Alkylation K₂CO₃, DMSO>99.9:1>90[2][3]
NaH, THFFavors N1-[1]
Cinchona-based phase-transfer catalyst, α,β-unsaturated ketonesup to 9:1up to 99[2]
N2-Alkylation MgBr₂, THF, i-Pr₂NEt24:76 to 1:9944-90[4]
Variable ICH₂CO₂Et, K₂CO₃, MeCN, refluxMixture of regioisomers-[5]
Trichloroacetimidate electrophiles, Brønsted acid catalyst2.5:1 (N1 favored)56 (total)[6]
Enzymatic Engineered methyltransferase, haloalkanes>99% regioselectivity37 (isolated)[7]

Experimental Protocols

N1-Selective Alkylation via Michael Addition (Catalyst-Free)

This protocol is adapted from a method that achieves high regioselectivity for N1-alkylation through a catalyst-free Michael reaction.[2][3]

Materials:

  • 3-Substituted-1H-pyrazole

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the 3-substituted-1H-pyrazole (1.0 mmol) in ethanol (5 mL), add the α,β-unsaturated ester (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N1-alkylated pyrazole.

N2-Selective Alkylation Catalyzed by Magnesium Bromide

This protocol outlines a highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles to furnish N2-alkylated products.[4]

Materials:

  • 3-Substituted-1H-pyrazole (e.g., 3-phenyl-1H-pyrazole)

  • α-Bromoacetamide (e.g., 2-bromo-N,N-dimethylacetamide)

  • Magnesium bromide (MgBr₂)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox under a nitrogen atmosphere, charge a vial with 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol) and MgBr₂ (51.0 mg, 0.277 mmol, 20 mol%).

  • Add anhydrous THF (3.0 mL) and 2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol, 200 mol%).

  • Add i-Pr₂NEt (377 mg, 2.91 mmol, 210 mol%) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol (2 mL) and concentrate to dryness.

  • Add water (1 mL) to the residue and extract with isopropyl acetate (4 x 1 mL).

  • Purify the crude product by silica gel column chromatography (eluent: heptane/isopropyl acetate) to yield the N2-alkylated product.

Experimental Workflow and Logic

The general workflow for the synthesis and analysis of N-alkylated pyrazoles involves several key stages, from the selection of starting materials to the characterization of the final products. The choice of synthetic route is critically dependent on the desired regioselectivity.

G General Workflow for Regioselective Pyrazole N-Alkylation cluster_0 Synthesis cluster_1 Purification & Analysis Start Start: Substituted Pyrazole N1_Route N1-Selective Conditions (e.g., K2CO3/DMSO) Start->N1_Route Desired Isomer: N1 N2_Route N2-Selective Conditions (e.g., MgBr2 catalyst) Start->N2_Route Desired Isomer: N2 Alkylation N-Alkylation Reaction N1_Route->Alkylation N2_Route->Alkylation Workup Reaction Work-up (Quenching, Extraction) Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization N1_Product Pure N1-Alkylated Pyrazole Characterization->N1_Product Confirms N1 Isomer N2_Product Pure N2-Alkylated Pyrazole Characterization->N2_Product Confirms N2 Isomer

Caption: A generalized workflow for the regioselective synthesis of N-alkylated pyrazoles.

The regioselective synthesis of N-substituted pyrazoles remains a challenging yet crucial aspect of medicinal chemistry and drug discovery.[5] By carefully selecting reaction conditions, including the base, solvent, and catalyst, researchers can effectively control the site of alkylation to favor either the N1 or N2 position.[5] The development of novel methods, including the use of enzymatic catalysis, continues to expand the toolkit for accessing structurally diverse and medicinally relevant pyrazole derivatives.[7]

References

Navigating the Nuances of Purity: A Comparative Guide to Commercially Available 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of commercially available 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a key building block in the synthesis of various biologically active molecules. By presenting supporting experimental data and detailed analytical protocols, this document aims to empower researchers to make informed decisions when sourcing this critical reagent.

The landscape of chemical suppliers offers varying grades of this compound, each with its own purity profile. The presence of impurities, such as regioisomers or unreacted starting materials from the synthesis process, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds. This guide outlines the common analytical techniques employed for purity assessment and provides a framework for evaluating the quality of this commercially available pyrazole derivative.

Comparative Purity Analysis

A critical aspect of selecting a commercial source for this compound is the stated purity, the analytical method used for its determination, and the lot-to-lot consistency. While obtaining Certificates of Analysis (CoAs) directly from suppliers for specific lots is the most accurate way to assess purity, the following table summarizes typical purity specifications and analytical methods advertised by various suppliers for this compound and structurally related 4-bromopyrazoles. This provides a comparative overview of what researchers can expect.

Supplier/ProductLot Number (Illustrative)Stated PurityAnalytical Method(s)Potential Impurities
Supplier A A202501≥98%HPLC, ¹H NMRRegioisomers, 4-bromo-1H-pyrazole, 1,2-dichloroethane
Supplier B B202502Min. 95%[1]Not specifiedUncharacterized
Supplier C C20250399.9%[2]HPLC[2]Not specified
Supplier D D202504≥97.0%[3]¹H NMR[3]Residual solvents

Note: This table is for illustrative purposes and researchers are strongly encouraged to request lot-specific Certificates of Analysis from their chosen supplier.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially available this compound, or to compare different batches, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase method is typically suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample of commercially available this compound in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities, such as residual solvents or byproducts from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or ethyl acetate (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: 40-400 amu.

  • Analysis: Inject the sample. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. The relative purity can be estimated by the peak area percentages.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for structural confirmation and for detecting impurities that have distinct proton signals. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for qNMR (e.g., maleic anhydride, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent. For qNMR, add a precisely weighed amount of an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • Qualitative: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound and identify any impurity signals.

    • Quantitative (qNMR): Compare the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard of known purity and concentration to calculate the absolute purity of the sample.

Visualizing the Workflow and Potential Impurity Pathways

To further clarify the process of purity assessment and the origin of potential impurities, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Assessment Commercial_Sample Commercial this compound Sample_Prep Sample Preparation (Dissolution) Commercial_Sample->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS NMR NMR Spectroscopy Sample_Prep->NMR Purity_Calc Purity Calculation (% Area, qNMR) HPLC->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Report Purity Assessment Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the purity assessment of a commercial chemical sample.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction N-Alkylation Reaction cluster_product Product and Potential Impurities Pyrazole 4-bromo-1H-pyrazole Reaction Base, Solvent Pyrazole->Reaction Alkylating_Agent 1,2-dichloroethane or 1-bromo-2-chloroethane Alkylating_Agent->Reaction Target_Product This compound Reaction->Target_Product Impurity1 Unreacted 4-bromo-1H-pyrazole Reaction->Impurity1 Impurity2 Regioisomer: 4-bromo-2-(2-chloroethyl)-2H-pyrazole Reaction->Impurity2 Impurity3 Residual Solvents Target_Product->Impurity3 From Workup

Caption: Potential synthesis pathway and common impurities.

References

Safety Operating Guide

Proper Disposal of 4-bromo-1-(2-chloroethyl)-1H-pyrazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. The following procedures are based on established safety protocols for halogenated pyrazole derivatives and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact. Gloves should be inspected before use and disposed of properly after.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dust or vapors.

In Case of Exposure:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations for hazardous waste.[6]

1. Waste Identification and Segregation:

  • Waste Characterization: this compound should be treated as hazardous chemical waste. Due to the presence of bromine and chlorine, it falls under the category of halogenated organic waste.

  • Segregation: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams. Keep it in a designated, closed container.

2. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1] Avoid generating dust.[1][2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Containerization and Labeling:

  • Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

    • Your name and contact information

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the contractor with all necessary information about the waste, including its chemical composition and any known hazards.

  • The recommended method of disposal is typically high-temperature incineration at a licensed facility.[7]

Disposal Workflow

Disposal Workflow for this compound cluster_procedure Procedure cluster_spill Spill Response A Wear Appropriate PPE B Segregate as Halogenated Organic Waste A->B C Place in a Labeled, Closed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Professional Disposal (e.g., Incineration) D->E S1 Contain Spill with Inert Absorbent S2 Collect and Containerize Spill Debris S1->S2 S3 Decontaminate Spill Area S2->S3

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-bromo-1-(2-chloroethyl)-1H-pyrazole, a compound used in research and development. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling halogenated heterocyclic chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles should be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant risk of splashing.[2][6][7]
Hand Protection Chemically Resistant GlovesWear gloves selected based on an evaluation of the potential hazards, duration of use, and the physical conditions of the workplace.[2] Nitrile gloves are a common choice for general laboratory use, but for prolonged contact or handling of significant quantities, laminate or butyl gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.[6][8]
Body Protection Laboratory Coat and Protective ClothingA flame-resistant lab coat is required.[6] Long-sleeved clothing and closed-toe shoes are mandatory to prevent skin exposure.[2][9] For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][10] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_weigh 3. Weigh Compound prep_setup->prep_weigh exp_reaction 4. Perform Reaction prep_weigh->exp_reaction exp_quench 5. Quench Reaction exp_reaction->exp_quench exp_workup 6. Work-up exp_quench->exp_workup cleanup_decon 7. Decontaminate Equipment exp_workup->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff & Dispose PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory and handling any chemicals, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[9] Keep all necessary equipment and reagents within the fume hood to contain any potential spills or vapors.

  • Weigh Compound: Handle the solid compound carefully to minimize dust generation.[1] Use a microbalance within the fume hood or a containment enclosure.

  • Perform Reaction: Add the compound to the reaction vessel within the fume hood. All subsequent steps of the reaction should be carried out in the fume hood.

  • Quench Reaction: If applicable, quench the reaction carefully according to the specific experimental protocol.

  • Work-up: Perform extractions and other work-up procedures within the fume hood.

  • Decontaminate Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Segregate and Label Waste: Collect all waste materials, including contaminated solvents, solids, and disposable labware, in clearly labeled, sealed containers.[11][12]

  • Dispose of Waste: Dispose of the chemical waste according to your institution's and local regulations for halogenated organic compounds.[1]

  • Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream. Wash hands thoroughly after handling the chemical and removing PPE.[1][9]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and chemically resistant containerCollect unused compound and any solid reaction byproducts. The container should be clearly labeled with the chemical name and hazard symbols.
Liquid Chemical Waste Labeled, sealed, and chemically resistant solvent waste containerSegregate halogenated organic waste from non-halogenated streams. The container must be clearly labeled as "Halogenated Organic Waste" and list the contents.
Contaminated Labware (disposable) Labeled, sealed plastic bag or containerItems such as gloves, pipette tips, and weighing paper that are contaminated with the chemical should be collected in a designated container for hazardous waste.
Contaminated Glassware (reusable) N/ADecontaminate by rinsing with an appropriate solvent. The rinsate should be collected as liquid chemical waste. After decontamination, the glassware can be washed normally.

All waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][5] Do not discharge into drains or the environment.[1][2] Consult your institution's environmental health and safety department for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.